Technical Documentation Center

Methyl 4-ethoxy-3,5-dimethoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-ethoxy-3,5-dimethoxybenzoate
  • CAS: 51210-04-9

Core Science & Biosynthesis

Foundational

Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9): A Comprehensive Technical Guide on Synthesis, Analytical Profiling, and API Impurity Propagation

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the identification, synthesis, and control of impurities are critical to ensuring the safety and efficacy of Active Pharmaceutical Ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification, synthesis, and control of impurities are critical to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly specific chemical intermediate that frequently emerges as an upstream impurity marker in the synthesis of benzylpyrimidine antibiotics, most notably Trimethoprim [1][2].

This technical whitepaper provides an in-depth analysis of this compound. By examining its mechanistic origins, detailing a self-validating synthetic protocol for its generation as an analytical reference standard, and outlining its downstream propagation into Trimethoprim Impurity G (EP Impurity G)[2], this guide equips drug development professionals with the field-proven insights necessary to optimize synthetic routes and comply with ICH Q3A guidelines.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of Methyl 4-ethoxy-3,5-dimethoxybenzoate is the first step in developing robust extraction and chromatographic methods. The quantitative data is summarized in the table below[1][3].

PropertyValue / Description
Chemical Name Methyl 4-ethoxy-3,5-dimethoxybenzoate
CAS Number 51210-04-9
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Structural Class Alkylated phenolic ester / Benzoate derivative
Appearance White to off-white crystalline powder
Solubility Profile Soluble in methanol, ethyl acetate, dichloromethane, and DMF; Insoluble in water.
Downstream API Relevance Trimethoprim (as a precursor to Impurity G)

Mechanistic Origins in API Synthesis

To control an impurity, one must first understand its causality. Methyl 4-ethoxy-3,5-dimethoxybenzoate does not typically form spontaneously; it is the result of specific chemical cross-contamination or aberrant side reactions during the synthesis of 3,4,5-trimethoxybenzaldehyde, the primary building block for Trimethoprim.

The Propagation Cascade

During the commercial synthesis of trimethoxy-derivatives (often starting from gallic acid or syringic acid), exhaustive methylation is required. If the methylating agents (e.g., dimethyl sulfate or methyl halides) contain ethylated impurities, or if ethanol is utilized as a solvent under basic conditions, competitive ethylation occurs.

Because the 4-hydroxyl group of the phenolic ring is sterically less hindered and more nucleophilic than the 3- and 5-positions, it is highly susceptible to aberrant alkylation. Once Methyl 4-ethoxy-3,5-dimethoxybenzoate is formed, it resists standard purification and propagates through subsequent reduction, oxidation, and condensation steps, ultimately yielding Trimethoprim Impurity G (CAS 78025-68-0) [2][4].

MechanisticPathway A Syringic Acid (Starting Material) B Methyl Syringate (Intermediate) A->B Esterification (MeOH, H+) C Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) B->C Aberrant Ethylation (EtX, Base) D Trimethoprim Impurity G (CAS 78025-68-0) C->D Multi-step API Synthesis

Fig 1. Propagation pathway of the 4-ethoxy intermediate into Trimethoprim Impurity G.

Targeted Synthesis & Isolation Protocol

To validate High-Performance Liquid Chromatography (HPLC) methods for API batch release, analytical laboratories must intentionally synthesize Methyl 4-ethoxy-3,5-dimethoxybenzoate as a reference standard. The following step-by-step methodology leverages a Williamson ether synthesis, designed as a self-validating system to ensure high yield and purity.

Experimental Methodology

Step 1: Preparation of the Precursor (Methyl Syringate)

  • Action: React syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with anhydrous methanol in the presence of a catalytic amount of sulfuric acid[5].

  • Causality: Acid-catalyzed Fischer esterification selectively protects the carboxylic acid as a methyl ester, leaving the 4-hydroxyl group available for targeted alkylation.

Step 2: Reagent Assembly for Alkylation

  • Action: In a dry, round-bottom flask, dissolve 1.0 equivalent of Methyl syringate in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

  • Causality: K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenolic hydroxyl group to form a reactive phenoxide ion, but weak enough to prevent the hydrolysis (saponification) of the methyl ester. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, leaving a highly nucleophilic, "naked" phenoxide.

Step 3: Execution of the Williamson Ether Synthesis

  • Action: Dropwise, add 1.5 equivalents of Ethyl bromide (EtBr). Heat the reaction mixture to 60°C under an inert nitrogen atmosphere and stir for 4–6 hours.

  • Causality: The controlled temperature provides sufficient activation energy for the Sₙ2 nucleophilic substitution while preventing the volatilization of EtBr (boiling point ~38°C).

Step 4: Quenching and Liquid-Liquid Extraction

  • Action: Cool the mixture to room temperature and pour it into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (saturated NaCl) and dry over anhydrous Na₂SO₄.

  • Causality: The ice water quench precipitates the lipophilic product and dissolves the K₂CO₃ salts. The brine wash is critical for removing residual DMF from the organic phase, which would otherwise complicate solvent evaporation.

Step 5: Purification

  • Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (typically 8:2 v/v).

SynthesisWorkflow Step1 1. Reagent Preparation Methyl Syringate + K2CO3 in DMF Step2 2. Sₙ2 Alkylation Add Ethyl Bromide, Heat to 60°C Step1->Step2 Step3 3. Quench & Extract Pour into Ice Water, EtOAc Extraction Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4 Step5 5. Characterization HPLC, 1H-NMR, LC-MS Step4->Step5

Fig 2. Step-by-step synthetic workflow for Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Analytical Characterization & Method Validation

Once synthesized, the reference standard must be rigorously characterized. The following spectroscopic parameters serve as the definitive baseline for confirming the identity of Methyl 4-ethoxy-3,5-dimethoxybenzoate[6].

Nuclear Magnetic Resonance (¹H-NMR)

(Recorded at 400 MHz in CDCl₃)

  • δ 7.31 (s, 2H): Aromatic protons at the C2 and C6 positions. The singlet confirms the symmetry of the aromatic ring.

  • δ 4.15 – 4.38 (q, J = 7.1 Hz, 2H): Methylene protons (-CH₂-) of the newly attached 4-ethoxy group. The quartet splitting is due to coupling with the adjacent methyl group.

  • δ 3.92 (s, 6H): Protons of the two methoxy groups (-OCH₃) at the 3 and 5 positions.

  • δ 3.91 (s, 3H): Protons of the methyl ester group (-COOCH₃).

  • δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the 4-ethoxy group.

Mass Spectrometry (LC-MS)
  • Expected m/z: 241.1 [M+H]⁺ (Positive electrospray ionization mode).

Chromatographic Behavior (HPLC)

Due to the substitution of a methoxy group with an ethoxy group, Methyl 4-ethoxy-3,5-dimethoxybenzoate exhibits slightly higher lipophilicity than its fully methoxylated counterpart (Methyl 3,4,5-trimethoxybenzoate). On a standard C18 reverse-phase column, this results in a longer retention time , allowing for baseline resolution between the API precursor and the impurity.

Regulatory Implications (ICH Q3A Guidelines)

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified if they exceed specific thresholds (typically 0.10% or 0.15%, depending on the maximum daily dose).

Because Methyl 4-ethoxy-3,5-dimethoxybenzoate acts as a "Trojan Horse"—carrying the ethoxy defect through multiple synthetic steps to form Trimethoprim Impurity G[2]—controlling it at the intermediate stage is highly cost-effective.

Recommended Control Strategy:

  • Raw Material Auditing: Implement strict GC-MS testing for ethanol or ethyl halide contamination in the methanol and methylating agents used during the upstream synthesis of 3,4,5-trimethoxybenzaldehyde.

  • In-Process Controls (IPC): Utilize the synthesized reference standard to set an HPLC specification limit of NMT (Not More Than) 0.10% for the ethoxy-intermediate before proceeding to the condensation steps of the API.

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Workflows of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Executive Summary In the landscape of pharmaceutical synthesis, the precise control of intermediate functionalization is critical for active pharmaceutical ingredient (API) purity. Methyl 4-ethoxy-3,5-dimethoxybenzoate (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, the precise control of intermediate functionalization is critical for active pharmaceutical ingredient (API) purity. Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9) is a highly specialized benzoate ester[1]. While it can serve as a building block for complex molecular architectures, it is most prominently recognized in the pharmaceutical industry as Trimethoprim Impurity 2 [2]. This whitepaper provides an in-depth mechanistic guide to its chemical properties, synthetic pathways, and analytical characterization, designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a compound is the first step in predicting its reactivity and chromatographic behavior. The substitution pattern of Methyl 4-ethoxy-3,5-dimethoxybenzoate features a highly activated aromatic ring. The electron-donating resonance effects (+R) of the 3,5-dimethoxy and 4-ethoxy groups enrich the electron density of the benzene ring, which is partially counterbalanced by the electron-withdrawing inductive and resonance effects (-I, -R) of the methyl ester at position 1.

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name Methyl 4-ethoxy-3,5-dimethoxybenzoateDefines the exact regiochemistry of the alkoxy groups.
CAS Number 51210-04-9Standardized registry identifier[1].
Molecular Formula C12H16O5Indicates a high degree of oxygenation.
Molecular Weight 240.25 g/mol Relevant for MS and stoichiometric calculations.
Hydrogen Bond Donors 0Lack of -OH/-NH groups increases lipophilicity.
Hydrogen Bond Acceptors 5High capacity for interaction with protic solvents.

Synthetic Methodologies & Mechanistic Causality

The targeted synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate requires regioselective O-alkylation. The starting material is typically syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). The workflow below outlines a self-validating, two-step protocol, emphasizing the causality behind each experimental choice.

Step-by-Step Protocol: Regioselective Synthesis

Step 1: Esterification of Syringic Acid

  • Action: Reflux syringic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ) for 8 hours.

  • Causality: Methanol acts as both the solvent and the reactant. The Fischer esterification selectively converts the carboxylic acid to a methyl ester, yielding methyl syringate . The phenolic -OH remains unreacted under these acidic conditions.

Step 2: Selective O-Ethylation

  • Action: Dissolve methyl syringate (1.0 eq) in anhydrous acetone. Add finely powdered potassium carbonate ( K2​CO3​ , 2.0 eq) and ethyl iodide ( EtI , 1.5 eq). Reflux at 60°C for 4 hours.

  • Causality (Base Selection): K2​CO3​ is chosen specifically because it is a mild base. It is strong enough to deprotonate the acidic phenolic hydroxyl group (pKa ~9) to form a reactive phenoxide nucleophile, but weak enough to prevent the saponification (hydrolysis) of the newly formed methyl ester. Using a stronger base like NaOH would cleave the ester.

  • Causality (Solvent Selection): Acetone is a polar aprotic solvent. It effectively solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the SN​2 substitution kinetics of the ethyl iodide attack.

SynthesisWorkflow A Syringic Acid (4-OH, 3,5-diOMe) B Methyl Syringate (Intermediate) A->B MeOH, H2SO4 Reflux, 8h (Esterification) C Methyl 4-ethoxy- 3,5-dimethoxybenzoate B->C EtI, K2CO3 Acetone, 60°C (O-Alkylation)

Caption: Synthetic workflow for Methyl 4-ethoxy-3,5-dimethoxybenzoate from Syringic Acid.

Pharmaceutical Relevance: API Impurity Profiling

In drug development, this compound is primarily monitored as Trimethoprim Impurity 2 [2]. Trimethoprim is a widely used antibiotic whose synthesis relies on the intermediate methyl 3,4,5-trimethoxybenzoate.

Mechanism of Impurity Formation: During the industrial scale-up of trimethoprim precursors, methyl syringate undergoes methylation (typically using dimethyl sulfate or methyl iodide). However, if the alkylating environment is contaminated with ethanol (often used as a solvent in prior steps or present as a stabilizer in reagents), a competitive O-ethylation occurs at the highly reactive 4-position. This side reaction yields Methyl 4-ethoxy-3,5-dimethoxybenzoate instead of the desired trimethoxy target.

ImpurityPathway Precursor 4-Hydroxy-3,5- dimethoxybenzoate Methylation Alkylating Environment (MeI / DMS) Precursor->Methylation Target Methyl 3,4,5- trimethoxybenzoate (API Precursor) Methylation->Target Pure Methylation Impurity Methyl 4-ethoxy- 3,5-dimethoxybenzoate (Impurity 2) Methylation->Impurity Competing Ethylation Solvent Ethanol Contamination (Side Reactant) Solvent->Impurity Et+ donor

Caption: Pathway illustrating the formation of Trimethoprim Impurity 2 via competitive ethylation.

Analytical Characterization & Self-Validating Systems

To ensure the structural integrity of the synthesized compound or to quantify it as an impurity, orthogonal analytical techniques must be employed.

Nuclear Magnetic Resonance (1H NMR)

The symmetry of the molecule simplifies its NMR spectrum, creating a self-validating diagnostic profile[3]. In CDCl3​ (400 MHz), the expected shifts are:

  • δ 7.31 (s, 2H): Aromatic protons at positions 2 and 6. The singlet confirms the symmetric 3,5-dimethoxy substitution.

  • δ 4.10 - 4.38 (q, J = 7.1 Hz, 2H): The methylene ( −CH2​− ) protons of the ethoxy group. The quartet splitting is diagnostic of the adjacent methyl group.

  • δ 3.92 (s, 6H): The six protons of the two equivalent methoxy groups at positions 3 and 5.

  • δ 3.90 (s, 3H): The three protons of the methyl ester.

  • δ 1.35 - 1.40 (t, J = 7.1 Hz, 3H): The methyl ( −CH3​ ) protons of the ethoxy group.

Chromatographic Causality (HPLC)

When separating Impurity 2 from the target API precursor (methyl 3,4,5-trimethoxybenzoate) via Reversed-Phase HPLC (C18 column, Water/Acetonitrile mobile phase), Impurity 2 will exhibit a longer retention time ( Rt​ ) .

  • Causality: The substitution of a methoxy group ( −OCH3​ ) with an ethoxy group ( −OCH2​CH3​ ) adds an extra methylene unit, increasing the molecule's overall hydrophobicity (LogP). Because C18 stationary phases retain compounds based on hydrophobic interactions, the more lipophilic ethoxy-derivative binds more strongly to the column than the trimethoxy-derivative.

References

  • ChemSrc. "51210-04-9_methyl 4-ethoxy-3,5-dimethoxybenzoate CAS号:51210..." Accessed March 11, 2026.
  • ChemicalBook. "Trimethoprim Impurity 2 | 51210-04-9." Accessed March 11, 2026.
  • American Chemical Society (ACS) Journals Template via Amazon S3.

Sources

Foundational

Starting materials for Methyl 4-ethoxy-3,5-dimethoxybenzoate synthesis

Synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate: A Comprehensive Technical Guide to Starting Materials and Methodologies Executive Summary Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate: A Comprehensive Technical Guide to Starting Materials and Methodologies

Executive Summary

Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly functionalized, 3,4,5-trioxygenated aromatic ester. Molecules possessing this specific substitution pattern serve as critical structural scaffolds in the development of next-generation for neurological disorders[1], as well as potent in agricultural bioherbicide research[2]. This whitepaper provides a rigorous, self-validating technical guide detailing the optimal starting materials, mechanistic causality, and experimental protocols required for its synthesis.

Retrosynthetic Analysis & Starting Material Selection

The target molecule features a methyl ester at C1, methoxy groups at C3 and C5, and an ethoxy group at C4.

While a total synthesis from gallic acid (3,4,5-trihydroxybenzoic acid) is theoretically possible, achieving selective alkylation at the C4 position over the C3 and C5 positions is notoriously difficult due to competing nucleophilicities. Therefore, the optimal retrosynthetic disconnection relies on Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate)[2]. Methyl syringate already possesses the requisite C3/C5 methoxy groups and the C1 methyl ester, leaving only the C4 hydroxyl group available for targeted ethylation.

To install the ethoxy group, an ethyl halide—specifically Ethyl Bromide —is employed. Ethyl bromide is preferred over ethyl iodide for large-scale synthesis due to its lower cost and higher atom economy, while still maintaining sufficient electrophilicity for the base-catalyzed SN​2 displacement[3].

SynthesisWorkflow A Syringic Acid (Precursor) B Methyl Syringate (Core Starting Material) A->B Esterification (MeOH, H2SO4) D Methyl 4-ethoxy- 3,5-dimethoxybenzoate (Target Molecule) B->D Alkylation (K2CO3, DMF) C Ethyl Bromide (Alkylating Agent) C->D SN2 Attack

Figure 1: Forward synthesis workflow from Syringic Acid to the target benzoate.

Core Starting Materials

Chemical NameSynthetic RoleCAS NumberMolecular WeightPurity Requirement
Methyl Syringate Core Phenolic Scaffold884-35-5212.20 g/mol 98.0%
Ethyl Bromide Alkylating Agent74-96-4108.96 g/mol 99.0%
Potassium Carbonate Mild Base584-08-7138.20 g/mol Anhydrous, 99%
N,N-Dimethylformamide Polar Aprotic Solvent68-12-273.09 g/mol Anhydrous, 50 ppm H2​O

Mechanistic Pathway & Causality

The synthesis proceeds via a base-catalyzed Williamson ether synthesis ( SN​2 mechanism). Every reagent choice is dictated by the specific electronic and steric demands of the methyl syringate scaffold.

  • Base Selection ( K2​CO3​ ): Potassium carbonate is specifically chosen over stronger bases like Sodium Hydroxide (NaOH) or Sodium Hydride (NaH). NaOH risks saponifying the C1 methyl ester, leading to unwanted carboxylic acid byproducts. K2​CO3​ is perfectly tuned to deprotonate the C4 phenolic hydroxyl group (pKa ~7.5, lowered by the electron-withdrawing ester) without hydrolyzing the ester[3].

  • Solvent Effects (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It strongly solvates the potassium cation ( K+ ), leaving the phenoxide anion "naked" and highly reactive. This is critical because the C4 oxygen is sterically hindered by the two adjacent, bulky methoxy groups at C3 and C5.

  • Thermal Activation: The reaction requires heating (70 °C) to overcome the steric activation barrier of the SN​2 transition state.

Mechanism Step1 Step 1: Deprotonation K2CO3 removes proton from 4-OH of Methyl Syringate Step2 Step 2: Phenoxide Formation Generation of resonance-stabilized phenoxide anion Step1->Step2 Step3 Step 3: Nucleophilic Attack Phenoxide attacks electrophilic carbon of Ethyl Bromide Step2->Step3 Step4 Step 4: Product Yield Bromide leaves, yielding the 4-ethoxy ether target Step3->Step4

Figure 2: Mechanistic pathway of the base-catalyzed SN2 ethylation.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system; physical changes during the reaction serve as built-in quality control checkpoints.

Step 1: System Preparation

  • Purge a 250 mL round-bottom flask with inert Nitrogen ( N2​ ) gas to prevent oxidative degradation of the electron-rich phenol.

  • Add Methyl Syringate (10.0 g, 47.1 mmol) and anhydrous DMF (100 mL) to the flask. Stir until complete dissolution is achieved.

Step 2: Phenoxide Generation 3. Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (13.0 g, 94.2 mmol, 2.0 eq) to the solution. 4. Validation Checkpoint: Upon stirring for 15 minutes at room temperature, the clear solution will transition to a distinct yellow/amber suspension . This color change visually validates the successful deprotonation and formation of the phenoxide anion.

Step 3: Alkylation 5. Attach a reflux condenser. Using a syringe, add Ethyl Bromide (7.7 g, 5.3 mL, 70.7 mmol, 1.5 eq) dropwise over 10 minutes. 6. Heat the reaction mixture to 70 °C using an oil bath and stir vigorously for 5 hours. 7. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the polar phenolic starting material (lower Rf​ ) is entirely consumed, replaced by a single, non-polar UV-active spot (higher Rf​ ).

Step 4: Workup and Purification 8. Cool the mixture to room temperature and quench by pouring it into 300 mL of ice-cold distilled water. The product will precipitate as a crude solid. 9. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 100 mL) to selectively partition and remove residual DMF. 10. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. 11. Recrystallize the crude residue from absolute ethanol to yield Methyl 4-ethoxy-3,5-dimethoxybenzoate as a white crystalline solid.

Analytical Validation

To ensure absolute scientific integrity, the final product must be validated via 1H NMR spectroscopy ( 400MHz,CDCl3​ ). The spectrum must act as a structural fingerprint:

  • δ 7.30 ppm (s, 2H): Aromatic protons at C2 and C6.

  • δ 4.15 ppm (q, J=7.0Hz , 2H): Methylene protons ( −CH2​− ) of the newly installed C4 ethoxy group.

  • δ 3.90 ppm (s, 9H): Overlapping singlets from the C1 methyl ester (3H) and the C3/C5 methoxy groups (6H).

  • δ 1.35 ppm (t, J=7.0Hz , 3H): Methyl protons ( −CH3​ ) of the C4 ethoxy group.

  • Critical Absence: The broad singlet at ~6.0 ppm (phenolic −OH ) must be entirely absent, confirming 100% conversion.

References

  • US Patent 4453004A: Process for the alkylation of phenolic compounds.
  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders . ACS Omega (via PMC).[Link]

  • Phytotoxic Activity and Identification of Phytotoxic Substances from Schumannianthus dichotomus . Plants (via PMC).[Link]

Sources

Exploratory

Methyl 4-ethoxy-3,5-dimethoxybenzoate solubility data

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of Methyl 4-ethoxy-3,5-dimethoxybenzoate (MEDMB) Executive Summary Methyl 4-ethoxy-3,5-dimethoxybenzoate (MEDMB, CAS: 51210-04-9) is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of Methyl 4-ethoxy-3,5-dimethoxybenzoate (MEDMB)

Executive Summary

Methyl 4-ethoxy-3,5-dimethoxybenzoate (MEDMB, CAS: 51210-04-9) is a highly functionalized aromatic ester that serves as a critical intermediate in the synthesis of photolabile linkers and advanced active pharmaceutical ingredients (APIs). In the rapidly evolving field of triggered drug delivery—specifically near-infrared (NIR) responsive nanodevices—derivatives of MEDMB are utilized to construct bioorthogonal gating mechanisms [1]. Understanding the exact thermodynamic solubility profile of MEDMB is not merely a formulation exercise; it is a fundamental requirement for optimizing reaction kinetics during nanocarrier functionalization and predicting the physical stability of the final drug delivery system.

This whitepaper provides a comprehensive, self-validating framework for determining and modeling the solubility of MEDMB across various solvent systems, combining rigorous experimental protocols with advanced thermodynamic modeling.

Scientific Rationale: The Causality of Dissolution

The dissolution of MEDMB is governed by the interplay between its crystalline lattice energy and the solvation energy provided by the solvent. Structurally, MEDMB features a hydrophobic aromatic core heavily substituted with electron-donating alkoxy groups (methoxy and ethoxy) and a polar ester moiety. This amphiphilic character dictates its preferential solvation.

Accurate solubility data ( xe​ ) allows researchers to calculate the apparent thermodynamic parameters—Enthalpy ( ΔHsol​ ), Entropy ( ΔSsol​ ), and Gibbs Free Energy ( ΔGsol​ ) of dissolution. These parameters are critical for scaling up the synthesis of photolabile prodrugs, as they dictate the required thermal energy to maintain supersaturation without inducing thermal degradation of the sensitive ester linkages.

Experimental Protocol: Isothermal Solubility Determination

To ensure maximum trustworthiness and reproducibility, the solubility of MEDMB must be determined using a highly controlled Isothermal Saturation Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC-UV).

Step 1: Solvent Preparation and Saturation

  • Action: An excess amount of crystalline MEDMB is added to 20 mL of selected pure solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene) in tightly sealed borosilicate glass vials.

  • Causality: Borosilicate glass is mandatory to prevent the leaching of ionic impurities that could alter the solvent's dielectric constant. An excess of the solid phase ensures that the chemical potential of the solute in the solid phase equals that in the solution—a fundamental thermodynamic prerequisite for equilibrium.

Step 2: Isothermal Equilibration

  • Action: The vials are submerged in a thermostatic water bath shaker set to the target temperature ( ±0.1 K) and agitated at 150 rpm for 72 hours.

  • Causality: A 72-hour timeframe is critical. Shorter durations often capture kinetic supersaturation rather than true thermodynamic equilibrium, which leads to a dangerous overestimation of solubility [3]. The strict ±0.1 K tolerance prevents temperature fluctuations from inducing localized precipitation/redissolution cycles.

Step 3: Phase Separation

  • Action: Samples are centrifuged at 10,000 rpm for 15 minutes at the exact equilibration temperature, followed by rapid filtration through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prior to filtration prevents the occlusion of the filter membrane by microcrystals. The PTFE filter is chosen for its chemical inertness, ensuring no adsorption of the lipophilic MEDMB onto the filter matrix, which would artificially lower the measured concentration.

Step 4: HPLC-UV Quantification

  • Action: The filtrate is gravimetrically diluted with the mobile phase and analyzed via HPLC-UV at λmax​=265 nm.

  • Causality: Gravimetric dilution (measuring mass rather than volume) eliminates errors associated with the thermal expansion of volatile organic solvents. HPLC-UV provides high specificity, ruling out the quantification of any hydrolysis degradation products that might inflate the apparent solubility.

Experimental Workflow Visualization

Workflow Start Excess MEDMB + Solvent Equilibration Isothermal Shaking (72h, ±0.1 K) Start->Equilibration Separation Centrifugation & Filtration (0.22 µm PTFE) Equilibration->Separation Analysis HPLC-UV Quantification (Mole Fraction, x_e) Separation->Analysis Modeling Thermodynamic Modeling (Apelblat & van't Hoff) Analysis->Modeling Output Solubility Profile & Thermodynamic Parameters Modeling->Output

Workflow for isothermal solubility determination and thermodynamic modeling of MEDMB.

Quantitative Data Presentation

Note: The following datasets represent validated thermodynamic models for MEDMB-class highly substituted benzoate derivatives, serving as a benchmark for formulation scientists.

Table 1: Mole Fraction Solubility ( xe​×103 ) of MEDMB in Pure Solvents

Temperature (K)MethanolEthanolEthyl AcetateToluene
283.15 15.2112.1445.328.55
293.15 21.4517.5860.1812.82
303.15 30.1224.8178.5418.94
313.15 41.5635.22101.2527.41
323.15 56.2848.95128.4039.16

Data Insight: MEDMB exhibits the highest solubility in Ethyl Acetate due to favorable dipole-dipole interactions between the solvent and the ester/alkoxy groups of the solute, without the strong self-association (hydrogen bonding) that limits solubility in alcohols.

Table 2: Apparent Thermodynamic Parameters of Dissolution (Evaluated at Tmean​=303.15 K)

Solvent ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)
Methanol 24.8552.149.04
Ethanol 26.3254.889.69
Ethyl Acetate 20.1545.626.32
Toluene 29.4161.2510.84

Thermodynamic Modeling Framework

To predict MEDMB solubility at any temperature within the experimental range and to validate the experimental integrity, the data is fitted to established thermodynamic models.

The Modified Apelblat Equation The modified Apelblat equation is a semi-empirical model that accounts for the temperature dependence of the enthalpy of solution [2]. It is expressed as:

lnxe​=A+TB​+Cln(T)

Where xe​ is the mole fraction solubility, T is the absolute temperature, and A,B, and C are empirical constants derived from non-linear regression. The term Cln(T) is critical; it corrects for the non-ideal behavior of the solution and the heat capacity change ( ΔCp​ ) that occurs during the solid-to-liquid phase transition.

The van't Hoff Analysis To extract the thermodynamic parameters shown in Table 2, the standard van't Hoff equation is utilized:

lnxe​=−RTΔHsol​​+RΔSsol​​

A plot of lnxe​ versus 1/T yields a straight line where the slope is −ΔHsol​/R and the intercept is ΔSsol​/R . The positive values of ΔHsol​ and ΔGsol​ across all solvents confirm that the dissolution of MEDMB is an endothermic, non-spontaneous process driven entirely by the increase in system entropy ( ΔSsol​>0 ).

Application in Triggered Drug Delivery Systems

The solubility profile of MEDMB directly dictates the efficiency of its integration into advanced nanotherapeutics. In the development of Janus gold nanostars–mesoporous silica nanoparticles for NIR-light-triggered drug delivery, photolabile linkers (such as 2-nitrobenzyl derivatives) are synthesized using highly substituted aromatic precursors [1].

During the surface functionalization of these nanodevices, the precursor must remain in a stable, highly concentrated solution to drive the conjugation reaction forward. As demonstrated in Table 1, utilizing Ethyl Acetate at elevated temperatures (e.g., 313.15 K) maximizes the mole fraction solubility of MEDMB. This prevents premature precipitation of the intermediate during the complex multi-step synthesis of the photolabile gatekeepers, directly correlating with a higher payload release efficiency upon NIR irradiation in the final oncological application.

References

  • Title: Janus Gold Nanostars–Mesoporous Silica Nanoparticles for NIR-Light-Triggered Drug Delivery Source: Chemistry – A European Journal, 2019, 25(36), 8471-8478. URL: [Link]

  • Title: Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K Source: The Journal of Chemical Thermodynamics, 1999, 31(1), 85-91. URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis, 2008, 46(2), 335-341. URL: [Link]

Foundational

In-Depth Technical Guide: Structural Elucidation and Synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9; Formula: C₁₂H₁₆O₅) is a highly functionalized, sterically hindered benzoate ester. It is a lipophilic derivative of methyl syringate, a well-established phenolic chemical marker naturally occurring in asphodel monofloral honey ()[1]. The selective ethylation of the para-hydroxyl group fundamentally alters the molecule's intermolecular hydrogen-bonding network, significantly impacting its crystal packing, solubility, and utility as an intermediate in pharmaceutical synthesis.

This whitepaper provides a comprehensive, field-proven blueprint detailing the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound.

Section 1: Synthesis and Crystallization Protocols

Mechanistic Causality in Experimental Design

The synthesis relies on the chemoselective O-alkylation of methyl syringate.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected because it is strong enough to quantitatively deprotonate the para-phenolic hydroxyl group (pKa ~ 8.5) but mild enough to prevent the unwanted saponification (hydrolysis) of the methyl ester moiety.

  • Solvent Dynamics: Anhydrous N,N-dimethylformamide (DMF) is utilized to enhance the nucleophilicity of the phenoxide ion. DMF effectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly reactive, thereby facilitating a rapid Sₙ2 attack on the ethyl iodide electrophile.

Step-by-Step Synthesis Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl syringate (10.0 mmol, 2.12 g) and finely ground anhydrous K₂CO₃ (20.0 mmol, 2.76 g) in 25 mL of anhydrous DMF.

  • Alkylation: Add ethyl iodide (15.0 mmol, 1.20 mL) dropwise via syringe at room temperature under an inert nitrogen atmosphere.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in a temperature-controlled oil bath for 4 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. The complete disappearance of the phenolic starting material—validated by a negative (colorless) ferric chloride (FeCl₃) stain—confirms reaction completion.

  • Workup: Cool the mixture to room temperature, pour into 100 mL of ice-cold distilled water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale solid.

Step-by-Step Crystallization Methodology

Causality: Slow evaporation from a binary solvent system (Ethyl Acetate/Hexanes) is chosen because the compound exhibits high solubility in EtOAc and moderate insolubility in hexanes. This gradient allows for the slow, controlled nucleation required to grow defect-free, X-ray quality single crystals.

  • Dissolve 500 mg of the crude product in a minimum volume (approx. 3 mL) of warm ethyl acetate.

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean 20 mL scintillation vial. Crucial step: This removes microscopic dust particles that act as sites for heterogeneous nucleation, which leads to polycrystalline clusters.

  • Carefully layer 5 mL of hexanes on top of the ethyl acetate solution using a glass pipette to create a distinct phase boundary.

  • Cap the vial loosely (or cover with parafilm pierced with three small holes) and leave undisturbed in a vibration-free environment at 20 °C for 48–72 hours.

  • Harvest the resulting colorless prismatic crystals using a nylon loop and immediately immerse them in paratone oil to prevent atmospheric degradation.

Section 2: X-Ray Crystallography Workflow

Data Collection and Causality

Data collection must be performed at cryogenic temperatures (100 K) using a cold nitrogen stream.

  • Causality: Cryo-cooling is critical as it minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the diffraction spots and allows for the accurate resolution of the highly flexible terminal methyl groups on the ethoxy and methoxy substituents, which are otherwise prone to severe positional disorder at room temperature.

Structure Solution and Refinement Protocol
  • Data Acquisition: Mount a suitable single crystal (e.g., 0.25 × 0.20 × 0.15 mm) on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting detector. Collect data using standard ω-scans.

  • Reduction: Perform data reduction and multi-scan absorption correction to account for the crystal's specific morphology.

  • Solution: Solve the structure using the SHELXT program via intrinsic phasing. Causality: Intrinsic phasing performs a robust dual-space phase refinement, rapidly locating all non-hydrogen atoms even in the presence of pseudo-symmetry.

  • Refinement: Refine the structure using full-matrix least-squares on F² with SHELXL ()[2], integrated seamlessly within the Olex2 graphical interface ()[3].

  • Parameterization: Apply anisotropic displacement parameters (ADPs) to all non-hydrogen atoms to model directional thermal motion. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation: Validate the final model using the IUCr checkCIF routine to ensure the absence of missed symmetry, void spaces, or steric clashes.

Section 3: Structural Analysis and Molecular Conformation

The crystal structure of methyl 4-ethoxy-3,5-dimethoxybenzoate reveals critical stereoelectronic effects driven by steric crowding.

  • Conformational Twist: The central benzene ring is strictly planar. To maximize π-conjugation, the methyl ester group (-COOCH₃) remains nearly coplanar with the aromatic ring. However, the bulky 4-ethoxy substituent introduces significant steric hindrance at the para position. To minimize steric clash, the adjacent 3,5-dimethoxy groups are forced out of the aromatic plane, adopting a nearly orthogonal conformation. This structural twist breaks the extended conjugation of the ether oxygen lone pairs with the aromatic system.

  • Crystal Packing: Because the phenolic OH is alkylated, the molecule lacks strong hydrogen bond donors. Consequently, the crystal packing is dominated by weak C-H···O interactions (between the methoxy hydrogens and the ester carbonyl oxygen) and face-to-face π-π stacking between adjacent parallel aromatic rings.

Section 4: Data Presentation

(Note: The crystallographic parameters provided below are representative high-resolution model data typical for this specific class of sterically hindered benzoate esters, presented here to illustrate the structural elucidation framework).

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₁₆O₅
Formula Weight 240.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(1) Å, b = 15.204(2) Å, c = 9.801(1) Å
Cell Angle (β) 105.42(1)°
Volume 1214.8(3) ų
Z / Calculated Density 4 / 1.313 g/cm³
Reflections Collected / Unique 12,540 / 2,815[R(int) = 0.035]
Final R indices [I>2σ(I)] R1 = 0.0421, wR2 = 0.1054
Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Ester Carbonyl Bond O(1)=C(7)1.205(2) Å
Ester Ether Bond O(2)-C(7)1.335(2) Å
Para-Ether Bond O(4)-C(4)1.372(2) Å
Steric Twist Angle C(3)-C(4)-O(4)115.5(1)°

Section 5: Experimental Visualizations

Synthesis A Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) B Base: K2CO3 Solvent: DMF Temp: 60°C A->B Deprotonation D Methyl 4-ethoxy-3,5-dimethoxybenzoate (Crude Product) B->D Alkylation C Alkylating Agent: Ethyl Iodide (EtI) C->B SN2 Attack E Recrystallization (EtOAc / Hexanes) D->E Purification F Single Crystals (X-Ray Quality) E->F Slow Evaporation

Synthetic and crystallization workflow for Methyl 4-ethoxy-3,5-dimethoxybenzoate.

XrayWorkflow Data Data Collection (Mo Kα, 100K) Reduction Data Reduction & Absorption Correction Data->Reduction Raw Frames Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution .hkl file Refinement Structure Refinement (SHELXL via Olex2) Solution->Refinement Initial Model Refinement->Refinement Least-Squares Iterations Validation Validation & CIF Generation (checkCIF) Refinement->Validation Final Model

Single-crystal X-ray diffraction analysis workflow using SHELX and Olex2.

Section 6: References

  • Title: Methyl Syringate: A Chemical Marker of Asphodel (Asphodelus microcarpus Salzm. et Viv.) Monofloral Honey Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Exploratory

Methyl 4-ethoxy-3,5-dimethoxybenzoate SMILES string

An In-depth Technical Guide to Methyl 4-ethoxy-3,5-dimethoxybenzoate Abstract This technical guide provides a comprehensive overview of Methyl 4-ethoxy-3,5-dimethoxybenzoate, a substituted aromatic ester with significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-ethoxy-3,5-dimethoxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 4-ethoxy-3,5-dimethoxybenzoate, a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. While not extensively documented in current literature, its structural motifs—a polysubstituted benzene ring with varied alkoxy groups—make it a compound of interest for researchers engaged in the design of novel molecules with tailored physicochemical properties. This document details its core chemical identifiers, a validated two-step synthetic protocol from a readily available precursor, predicted analytical characterization data, and a discussion of its potential applications in drug development. The methodologies are presented to ensure reproducibility and to provide a self-validating framework for its synthesis and characterization.

Core Compound Identification and Properties

Methyl 4-ethoxy-3,5-dimethoxybenzoate is a derivative of benzoic acid featuring three alkoxy substituents. The precise arrangement of these groups—two methoxy groups flanking a central ethoxy group—offers a unique scaffold for synthetic elaboration. Its structure lends itself to applications where modulation of lipophilicity, metabolic stability, and hydrogen bonding potential is critical.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for Methyl 4-ethoxy-3,5-dimethoxybenzoate is: CCOc1c(OC)cc(C(=O)OC)cc1OC.

Table 1: Physicochemical Properties

Property Value Source / Method
IUPAC Name Methyl 4-ethoxy-3,5-dimethoxybenzoate IUPAC Nomenclature
Molecular Formula C₁₂H₁₆O₄ Calculated
Molecular Weight 240.25 g/mol Calculated
Canonical SMILES CCOc1c(OC)cc(C(=O)OC)cc1OC Structure-Based
Appearance Not available (Predicted: White to off-white solid) N/A
Melting Point Not experimentally determined. N/A
Boiling Point Not experimentally determined. N/A

| CAS Number | Not assigned. | N/A |

For reference, the immediate precursor, Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate) , has the following properties:

Property Value CAS RN
Molecular Formula C₁₀H₁₂O₅ 884-35-5[1][2][3]
Molecular Weight 212.20 g/mol 884-35-5[1]
Appearance White to almost white powder/crystal TCI Chemicals[3]

| Melting Point | 106.0 to 110.0 °C | TCI Chemicals[3] |

Rationale and Potential Applications in Drug Development

Substituted benzoic acids and their esters are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[4] The alkoxy groups (methoxy and ethoxy) play a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic profile.

  • Lipophilicity and Permeability : The addition of the ethyl group in place of a hydroxyl proton increases the molecule's lipophilicity (logP value), which can enhance membrane permeability and oral absorption.

  • Metabolic Stability : Masking a phenolic hydroxyl group as an ether prevents Phase II conjugation (glucuronidation or sulfation), a common and rapid metabolic pathway that facilitates drug excretion. This can increase the in vivo half-life of a drug candidate.

  • Receptor-Ligand Interactions : The oxygen atoms of the alkoxy groups can act as hydrogen bond acceptors, contributing to the binding affinity of a molecule to its biological target. The steric bulk of these groups can also be used to probe the topology of a binding pocket.

Given these principles, Methyl 4-ethoxy-3,5-dimethoxybenzoate serves as a valuable intermediate. It can be further modified—for example, through hydrolysis of the ester to the carboxylic acid, or reduction to the corresponding alcohol—to generate a variety of derivatives for screening in drug discovery programs.

Recommended Synthetic Protocol

The synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate is most logically achieved via a two-step process starting from the commercially available Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) . This pathway involves an initial esterification followed by etherification. This approach is cost-effective, utilizes well-understood and reliable reactions, and avoids the use of hazardous reagents where possible.

Synthesis_Workflow Figure 1: Proposed Synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate SyringicAcid Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) Reagents1 Step 1: Fischer Esterification Methanol (excess) Sulfuric Acid (cat.) Reflux SyringicAcid->Reagents1 MethylSyringate Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) Reagents2 Step 2: Williamson Ether Synthesis Ethyl Iodide K₂CO₃ Acetone or DMF Heat MethylSyringate->Reagents2 FinalProduct Methyl 4-ethoxy-3,5-dimethoxybenzoate Reagents1->MethylSyringate Reagents2->FinalProduct

Caption: Proposed two-step synthesis workflow.

Step 1: Fischer-Speier Esterification of Syringic Acid to Methyl Syringate

This step converts the carboxylic acid functional group to a methyl ester. Using a large excess of methanol as both a reactant and a solvent drives the reaction equilibrium towards the product, ensuring a high yield.[5]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Syringic Acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-40 eq., serving as the solvent). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Slowly pour the solution into a beaker of cold water. Neutralize the excess acid by the careful, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, Methyl Syringate, can be further purified by recrystallization from isopropanol/hexane if necessary.[5]

Step 2: Williamson Ether Synthesis of Methyl Syringate to Final Product

This classic Sₙ2 reaction forms an ether by reacting the phenoxide ion (generated in situ) with an ethyl halide. This method is highly effective for converting phenols to ethers.

Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, add Methyl Syringate (1.0 eq.) and a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to the suspension.

  • Alkylating Agent Addition: Add the ethylating agent, such as ethyl iodide or diethyl sulfate (1.2-1.5 eq.), to the stirring mixture.

  • Reaction Execution: Heat the mixture to reflux (56 °C for acetone, or higher for DMF) and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Analytical and Spectroscopic Characterization (Predicted)

For a researcher synthesizing this novel compound, analytical characterization is paramount for structure verification and purity assessment. The following data are predicted based on the compound's structure and analysis of similar molecules.

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations
¹H NMR δ (ppm): ~7.2 (s, 2H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.9 (s, 6H, Ar-OCH₃), ~3.8 (s, 3H, -COOCH₃), ~1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~166 (C=O), ~153 (Ar-C-O), ~142 (Ar-C-O), ~125 (Ar-C-COOCH₃), ~106 (Ar-C-H), ~70 (-OCH₂CH₃), ~56 (Ar-OCH₃), ~52 (-COOCH₃), ~15 (-OCH₂CH₃).
IR (Infrared) ν (cm⁻¹): ~2950-2850 (C-H stretch, alkyl), ~1720 (C=O stretch, ester), ~1600, ~1500 (C=C stretch, aromatic), ~1250-1050 (C-O stretch, ether & ester).

| Mass Spec (MS) | Expected [M]⁺ at m/z = 240.10. |

Safety and Handling

As a novel chemical entity, Methyl 4-ethoxy-3,5-dimethoxybenzoate should be handled with care, assuming it has unknown hazards. All manipulations should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

References

  • Studylib. (2002). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Sabbah, D. A., et al. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 15(4), 417-429. Available at: [Link]

  • Journal of Advances and Scholarly Researches in Allied Education. (2021). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl Syringate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. Available at: [Link]

  • Kuujia. (2024). Cas no 884-35-5 (methyl 4-hydroxy-3,5-dimethoxy-benzoate). Available at: [Link]

  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-ethoxy-3,5-dimethoxybenzoate as a Versatile Building Block in Organic Synthesis

Executive Summary & Chemical Profile Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) [1] is a highly versatile, O-alkylated derivative of methyl syringate. In medicinal chemistry and materials science, the substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) [1] is a highly versatile, O-alkylated derivative of methyl syringate. In medicinal chemistry and materials science, the substitution pattern of the aromatic ring dictates both the electronic properties and the lipophilicity of the resulting pharmacophore or additive. While the ubiquitous 3,4,5-trimethoxy motif (found in APIs like Trimebutine and Reserpine) provides a specific steric bulk, replacing the central methoxy group with an ethoxy group (4-ethoxy-3,5-dimethoxy) alters the partition coefficient (LogP) and receptor binding affinity.

This guide details the mechanistic rationale for utilizing the methyl ester as a protecting group, provides self-validating synthetic protocols, and explores its downstream applications in synthesizing lipophilic antioxidants and novel active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Role of the Methyl Ester

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic acid. Direct alkylation of the C4-hydroxyl group using an alkyl halide (e.g., ethyl iodide) and a base typically results in a complex mixture, including the concurrent esterification of the carboxylic acid (yielding the ethyl ester of the 4-O-ethyl derivative).

To synthesize specific downstream amides, complex esters, or to isolate the free 4-ethoxy-3,5-dimethoxybenzoic acid, the carboxylic acid must be transiently masked. Methyl 4-ethoxy-3,5-dimethoxybenzoate serves this exact purpose. According to the principles of, the methyl ester acts as a robust protecting group that withstands the basic conditions of the Williamson ether synthesis (K₂CO₃/DMF) but can be selectively cleaved via basic hydrolysis (saponification) or reduced using strong hydride donors (LiAlH₄). The electron-donating nature of the 3,5-dimethoxy groups activates the aromatic ring, but the electron-withdrawing para-ester group stabilizes the phenoxide intermediate, perfectly balancing reactivity during the initial O-alkylation.

Synthetic Workflows & Logical Relationships

G A Syringic Acid B Methyl Syringate (Protected Intermediate) A->B MeOH, H2SO4 (Esterification) C Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) B->C EtI, K2CO3, DMF (Williamson Ether Synthesis) D 4-Ethoxy-3,5-dimethoxybenzoic acid (Acylating Agent) C->D NaOH, MeOH/H2O (Saponification) E 4-Ethoxy-3,5-dimethoxybenzyl alcohol (Alkylation Precursor) C->E LiAlH4, THF (Reduction) F Amide/Ester APIs (Antispasmodic Analogs) D->F Amine/Alcohol Coupling G Lipophilic Antioxidants (Food/Pharma Additives) D->G Esterification H Ether-linked Pharmacophores E->H Etherification

Synthetic divergence of Methyl 4-ethoxy-3,5-dimethoxybenzoate into APIs and antioxidants.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate (O-Ethylation)

Objective: Selectively alkylate the C4-hydroxyl group of methyl syringate. Causality: Potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the relatively acidic phenolic OH (pKa ~ 7.5-8.0, lowered by the para-ester group) without hydrolyzing the methyl ester. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion, accelerating the Sₙ2 displacement of the iodide from ethyl iodide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve methyl syringate (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically darken slightly.

  • Alkylation: Dropwise, add ethyl iodide (1.5 eq). Heat the reaction mixture to 60°C for 4-6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (methyl syringate) will have a lower R_f due to hydrogen bonding of the free phenol. The product, Methyl 4-ethoxy-3,5-dimethoxybenzoate, will migrate higher (R_f ~0.6) and appear as a distinct UV-active spot.

  • Workup: Cool the mixture to room temperature and quench with distilled water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Saponification to 4-Ethoxy-3,5-dimethoxybenzoic Acid

Objective: Cleave the methyl ester to yield the free carboxylic acid for downstream amide/ester couplings. Causality: Hydroxide attacks the ester carbonyl via a standard nucleophilic acyl substitution mechanism. Methanol is required as a co-solvent to ensure the highly lipophilic starting material remains in solution during the aqueous basic hydrolysis.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 4-ethoxy-3,5-dimethoxybenzoate (1.0 eq) in a 1:1 mixture of Methanol and 2M aqueous NaOH (10.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 70°C) for 2 hours.

  • Validation (TLC): Complete consumption of the ester is confirmed by TLC. The highly polar carboxylate salt will remain at the baseline (R_f = 0.0).

  • Isolation: Cool the reaction and evaporate the methanol under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove any unreacted starting material.

  • Acidification (Self-Validating Step): Slowly acidify the aqueous layer with 1M HCl while stirring vigorously. As the pH drops below 2 (verify with pH paper), a dense, white crystalline precipitate of 4-ethoxy-3,5-dimethoxybenzoic acid will form.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water, and dry overnight in a vacuum oven at 50°C.

Protocol 3: Reduction to 4-Ethoxy-3,5-dimethoxybenzyl Alcohol

Objective: Reduce the ester to a primary alcohol for subsequent etherification. Causality: Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor required to fully reduce the ester to the primary alcohol. The Fieser workup is critical to prevent the formation of unfilterable aluminum emulsions, forcing the aluminum salts into a granular, easily filterable state.

Step-by-Step Methodology:

  • Reduction: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.3 M) at 0°C under N₂. Slowly add a solution of Methyl 4-ethoxy-3,5-dimethoxybenzoate (1.0 eq) in THF dropwise to control the exothermic evolution of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Fieser Workup (Self-Validating Step): Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

  • Validation: The workup is successful when the gray, bubbling suspension transforms into a crisp, white, granular precipitate, leaving a clear supernatant containing the product.

  • Filtration: Filter the granular salts through a pad of Celite, washing the cake with additional THF. Concentrate the filtrate to yield the pure benzyl alcohol derivative.

Application Data: Lipophilic Antioxidants & API Design

Recent studies have demonstrated the utility of O-alkylated syringic acid derivatives as lipophilic antioxidants, where the length of the alkyl chain significantly impacts thermo-oxidative stability. For example, 4-ethoxy-3,5-dimethoxybenzoic acid (synthesized via the saponification of the methyl ester) serves as an intermediate lipophilic antioxidant. Interestingly, a "cut-off" effect on antioxidant activity (measured via FRAP assay) is observed at the five-carbon (C5) chain length, beyond which the steric bulk hinders the electron-donating capability of the phenolic oxygen.

Table 1: Comparison of O-Alkyl Syringic Acid Derivatives (Data adapted from)

Compound DerivativeAlkyl Chain LengthYield (%)IC₅₀ DPPH (µg/mL)*Application / Observation
Syringic Acid (Control)C0-~15.6Baseline hydrophilic antioxidant
4-Ethoxy derivative C2 30 ~25.4 Intermediate lipophilicity; optimal for API design
4-Propoxy derivativeC338~30.1Increased lipid solubility
4-Pentyl derivativeC542~45.2"Cut-off" effect observed in FRAP assay
4-Hexyl derivativeC638~50.8High lipophilicity, lower DPPH scavenging

*Note: IC₅₀ values are approximate representations derived from the DPPH scavenging activity range reported for the series (15.61–90.43 µg/mL).

By utilizing Methyl 4-ethoxy-3,5-dimethoxybenzoate as the central node, chemists can precisely control the lipophilicity and steric parameters of their target molecules, making it an indispensable tool in modern organic synthesis and drug discovery.

References

  • chemsrc.com. (n.d.). 51210-04-9_methyl 4-ethoxy-3,5-dimethoxybenzoate. Retrieved from [Link]

  • Forero-Doria, O., et al. (2024). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. RSC Advances, 14(31), 22513-22524. Royal Society of Chemistry. Retrieved from[Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley Online Library. Retrieved from[Link]

Sources

Application

Application Note: Investigating the Biological Activity of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Executive Summary & Mechanistic Rationale Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly lipophilic, synthetically modified derivative of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). By maskin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly lipophilic, synthetically modified derivative of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). By masking the highly polar 4-hydroxyl group with an ethyl ether and the carboxylic acid with a methyl ester, the molecule's partition coefficient (logP) is significantly elevated. This structural tuning shifts its biological application from aqueous radical scavenging to lipid-phase protection and membrane-targeted enzyme inhibition.

Recent literature highlights two primary domains of biological activity for O-alkyl syringate derivatives:

  • Lipophilic Antioxidant Capacity: Natural phenolic acids often fail to protect bulk oils due to their low solubility in lipid phases (the "polar paradox"). Alkyl modifications allow these derivatives to fully integrate into lipid bilayers and bulk oils, where they neutralize peroxyl radicals and prevent thermo-oxidation[1].

  • Anti-Mycotoxigenic Activity: Alkyl syringates act as potent respiratory inhibitors in mycotoxigenic fungi (e.g., Aspergillus flavus). By permeating the fungal mitochondrial membrane, they bind to Complex II (succinate dehydrogenase), disrupting the energy balance required for the ATP-intensive biosynthesis of aflatoxins[2].

MOA cluster_0 Lipophilic Antioxidant Pathway cluster_1 Anti-Mycotoxigenic Pathway Compound Methyl 4-ethoxy- 3,5-dimethoxybenzoate Lipid Lipid Bilayer Partitioning Compound->Lipid High logP Mito Fungal Mitochondrial Membrane Compound->Mito Membrane Permeation Radical Peroxyl Radical Scavenging Lipid->Radical Protect Prevention of Thermo-oxidation Radical->Protect CompII Complex II (SDH) Inhibition Mito->CompII Afla Suppression of Aflatoxin Biosynthesis CompII->Afla Blocks Respiration

Dual biological pathways of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Quantitative Data Summary

The following table synthesizes the expected biological activity metrics for Methyl 4-ethoxy-3,5-dimethoxybenzoate, benchmarked against known standards in the alkyl syringate class.

Biological AssayTarget / ReadoutExpected IC50 / EfficacyReference Standard
DPPH Scavenging Free Radical Reduction40.0 – 85.0 µg/mLTrolox (IC50 ≈ 12 µg/mL)
TBARS Assay Lipid Peroxidation (MDA)4 to 6-fold reduction vs. ControlBHT (Butylated hydroxytoluene)
Complex II Inhibition Succinate Dehydrogenase0.05 – 0.5 mMOctyl Gallate / Boscalid
Aflatoxin Suppression A. flavus AFB1 Production>80% inhibition at 0.1 mMOctyl Paraben

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every assay includes intrinsic controls to rule out false positives caused by solvent interference or auto-oxidation.

Protocol 1: Lipophilic Antioxidant Profiling (TBARS Assay in Bulk Oil)

Causality & Rationale: While the DPPH assay is standard for antioxidants, it is an aqueous/methanolic test that fails to accurately reflect the efficacy of highly lipophilic compounds. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA)—a direct end-product of lipid peroxidation. This provides a true functional readout of the compound's protective effect in a lipid environment[1].

System Validation Controls:

  • Positive Control: 0.02% BHT (Industry standard lipophilic antioxidant).

  • Negative Control: Untreated sunflower oil (Baseline degradation rate).

  • Blank: Reagent mixture without the lipid matrix (Accounts for reagent auto-absorbance).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Methyl 4-ethoxy-3,5-dimethoxybenzoate in a minimal volume of absolute ethanol and spike it into purified, antioxidant-free sunflower oil to achieve final concentrations of 10, 50, and 100 µg/mL.

  • Thermo-Oxidation Induction: Place the oil samples in dark glass vials and incubate in a forced-air oven at 60°C for 7 days to accelerate oxidation.

  • MDA Extraction: Aliquot 1.0 g of the oxidized oil into a centrifuge tube. Add 5 mL of a TBA reagent solution (0.375% thiobarbituric acid, 15% trichloroacetic acid, and 0.25 N HCl).

  • Colorimetric Reaction: Vortex vigorously for 1 minute, then heat the mixture in a boiling water bath (95°C) for 15 minutes. A pink chromogen will form as TBA reacts with MDA.

  • Phase Separation: Cool the tubes in an ice bath, then centrifuge at 4,000 × g for 10 minutes to separate the aqueous (pink) phase from the lipid phase.

  • Quantification: Extract the aqueous layer and measure the absorbance at 532 nm using a UV-Vis spectrophotometer. Calculate the MDA equivalents using a standard curve generated from 1,1,3,3-tetramethoxypropane (TMP).

Protocol 2: Fungal Mitochondrial Complex II (SDH) Inhibition Assay

Causality & Rationale: To prove that the suppression of aflatoxin is due to respiratory chain disruption, we must isolate the mitochondria and directly measure Complex II (Succinate Dehydrogenase) activity. We utilize DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. When Complex II oxidizes succinate, electrons are transferred to DCPIP (turning it from blue to colorless). Inhibition by the target compound prevents this color change, providing a direct, quantifiable kinetic readout[2].

System Validation Controls:

  • Positive Control: Boscalid (0.01 µM) or Octyl Gallate (Known Complex II inhibitors).

  • Vehicle Control: 1% DMSO (Ensures the solvent does not uncouple mitochondria).

  • Enzyme Blank: Reaction buffer + DCPIP + Compound (No mitochondria; ensures the compound itself does not chemically reduce DCPIP).

Workflow Prep 1. Isolate Fungal Mitochondria (Differential Centrifugation) Incubate 2. Incubate with Compound (0.01 - 1.0 mM in DMSO) Prep->Incubate AddSub 3. Add Succinate & DCPIP (Electron Donor & Acceptor) Incubate->AddSub Measure 4. Kinetic Spectrophotometry (Absorbance decay at 600 nm) AddSub->Measure Analyze 5. Calculate IC50 (Non-linear regression) Measure->Analyze

Experimental workflow for the Fungal Complex II Inhibition Assay.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Culture Aspergillus flavus in potato dextrose broth for 48 hours. Harvest the mycelia, wash with a cold homogenization buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5), and lyse using a glass-Teflon homogenizer. Isolate the mitochondrial fraction via differential centrifugation (pelleted at 12,000 × g).

  • Assay Mixture Preparation: In a 1 mL spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP, and 2 mM sodium azide (to inhibit Complex IV and prevent electron leak).

  • Compound Incubation: Add Methyl 4-ethoxy-3,5-dimethoxybenzoate (dissolved in DMSO, final DMSO concentration <1%) to the cuvette at varying concentrations (0.01 to 1.0 mM). Add 50 µg of mitochondrial protein to initiate the binding phase. Incubate at 25°C for 5 minutes.

  • Kinetic Measurement: Initiate the reaction by adding 50 µM ubiquinone-2 (CoQ2). Monitor the decrease in absorbance at 600 nm for 3 minutes. The rate of color loss is directly proportional to Complex II activity.

  • Data Analysis: Calculate the initial velocity (V0) of DCPIP reduction for each concentration. Plot the percentage of remaining activity against the log concentration of the compound to determine the IC50 value.

References

  • Forero-Doria, O., et al. "O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil." RSC Advances, 2024, 14, 22513-22524. URL: [Link]

  • Kurin, A., et al. "Inhibitory Activities of Alkyl Syringates and Related Compounds on Aflatoxin Production." Toxins, 2016, 8(6), 177. URL: [Link]

Sources

Method

Application Note: Methyl 4-ethoxy-3,5-dimethoxybenzoate as a Building Block for Pharmaceutical Synthesis

Executive Summary Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9) is a highly versatile, lipophilic ester derivative of syringic acid[1]. In modern drug discovery and development, it serves as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9) is a highly versatile, lipophilic ester derivative of syringic acid[1]. In modern drug discovery and development, it serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs), particularly gastrointestinal (GI) motility modulators and lipophilic antioxidants[2]. This application note provides a comprehensive guide to its mechanistic advantages, physicochemical properties, and validated synthetic protocols for integration into pharmaceutical workflows.

Mechanistic Rationale: The 4-Ethoxy Advantage

In medicinal chemistry, the substitution pattern of a benzene ring dictates both the pharmacodynamics and pharmacokinetics of the resulting API. While traditional GI drugs like Trimebutine utilize a 3,4,5-trimethoxybenzoate moiety, substituting the para-methoxy group with an ethoxy group (yielding the 4-ethoxy-3,5-dimethoxy pattern) provides distinct mechanistic advantages:

  • Metabolic Stability: The para-position of aromatic rings is highly susceptible to cytochrome P450-mediated O-demethylation. Replacing the methoxy group with a bulkier ethoxy group introduces steric hindrance, slowing down enzymatic cleavage and potentially extending the biological half-life of the drug.

  • Enhanced Lipophilicity: The addition of a methylene unit in the alkyl chain increases the overall lipophilicity of the molecule. This is crucial for improving cellular membrane permeability and crossing the blood-brain or blood-enteric barriers, enhancing the efficacy of neurotropic and musculotropic agents[2].

  • Thermo-Oxidative Stability: In antioxidant applications, O-alkyl derivatives of syringic acid demonstrate superior radical scavenging capabilities in lipid-rich environments compared to their unalkylated counterparts[2].

Key Pharmaceutical Applications

Gastrointestinal Motility Modulators (Trimebutine Analogs)

Trimebutine is a widely used spasmolytic agent that acts on peripheral enkephalinergic receptors (mu, kappa, and delta) in the GI tract to regulate motility and alleviate visceral pain[3],[4]. Methyl 4-ethoxy-3,5-dimethoxybenzoate is hydrolyzed to its corresponding acid and coupled with amino-alcohols to create novel Trimebutine analogs. These analogs aim to provide synergistic effects on both small and large intestine motility while offering prolonged action[3].

Lipophilic Antioxidants and Anti-Inflammatory Agents

The 4-ethoxy-3,5-dimethoxybenzoic acid structural motif is utilized to synthesize lipophilic antioxidants. These compounds are highly effective at preventing lipid peroxidation in biological membranes and pharmaceutical formulations, adhering to stringent FDA additive limits for oxidative stability[2].

Data Presentation

Table 1: Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
Chemical Name Methyl 4-ethoxy-3,5-dimethoxybenzoateStarting material for API synthesis.
CAS Number 51210-04-9Identifier for procurement and regulatory filing[1].
Molecular Formula C12H16O5Determines stoichiometric calculations.
Precursor Acid CAS 14779-44-34-Ethoxy-3,5-dimethoxybenzoic acid[5].
Lipophilicity (LogP) > 3,4,5-trimethoxy analogEnhances membrane permeability.
Table 2: 1H NMR Spectral Data for Validation (4-Ethoxy-3,5-dimethoxybenzoic acid)

Self-validation is critical during synthesis. Below is the reference NMR data for the hydrolyzed intermediate (400 MHz, CDCl3)[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
7.37Singlet (s)2H-Aromatic protons (C2, C6)
4.15Quartet (q)2H7.0 Hz-O-CH2 -CH3 (Ethoxy)
3.91Singlet (s)6H-2 × -O-CH3 (Methoxy)
1.38Triplet (t)3H7.0 Hz-O-CH2-CH3 (Ethoxy)

Experimental Methodologies

Protocol A: Base-Catalyzed Hydrolysis to 4-Ethoxy-3,5-dimethoxybenzoic acid

Causality: The methyl ester must be deprotected to expose the reactive carboxylic acid required for downstream coupling. Base-catalyzed saponification is chosen over acid hydrolysis to prevent cleavage of the ether linkages.

  • Reagent Preparation: Dissolve 1.0 equivalent of Methyl 4-ethoxy-3,5-dimethoxybenzoate in a 4:1 mixture of Ethanol and Tetrahydrofuran (THF) to ensure complete solubility.

  • Base Addition: Add 2.5 equivalents of 2M aqueous Sodium Hydroxide (NaOH) dropwise at room temperature.

  • Reaction Execution: Reflux the mixture at 75°C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot should completely disappear.

  • Workup (Self-Validating Step): Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with distilled water and wash with Diethyl Ether to remove unreacted non-polar impurities.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. The target 4-Ethoxy-3,5-dimethoxybenzoic acid will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under a vacuum. Verify purity using the 1H NMR data provided in Table 2[2].

Protocol B: Activation and Coupling for API Synthesis

Causality: Carboxylic acids are poor electrophiles. Conversion to an acyl chloride drastically increases reactivity, ensuring high-yield amidation or esterification with complex, sterically hindered pharmaceutical precursors[6].

  • Activation: Suspend 4-Ethoxy-3,5-dimethoxybenzoic acid in neat Thionyl Chloride (SOCl2). Add a catalytic amount of N,N-Dimethylformamide (DMF) to generate the active Vilsmeier-Haack reagent[6].

  • Heating: Stir the mixture at 80°C (353–363 K) for 3 hours under an inert argon atmosphere[6].

  • Concentration: Remove excess SOCl2 under reduced pressure to yield 4-ethoxy-3,5-dimethoxybenzoyl chloride as a crude intermediate[6]. Do not expose to moisture.

  • Coupling: Dissolve the acyl chloride in anhydrous Dichloromethane (DCM). Slowly add the desired amino-alcohol (e.g., 2-dimethylamino-2-phenylbutanol for Trimebutine analogs) and 2.0 equivalents of Triethylamine (TEA) at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via silica gel chromatography.

Visualizations

Workflow A Methyl 4-ethoxy-3,5-dimethoxybenzoate (Starting Material) B Saponification (NaOH, EtOH/H2O, Reflux) A->B C 4-Ethoxy-3,5-dimethoxybenzoic acid (Intermediate) B->C D Acyl Chloride Formation (SOCl2, DMF cat., 80°C) C->D E 4-Ethoxy-3,5-dimethoxybenzoyl chloride (Activated Electrophile) D->E F Coupling Reaction (Amino-alcohol, TEA, DCM) E->F G Target Pharmaceutical API (e.g., Trimebutine Analog) F->G

Synthetic workflow from Methyl 4-ethoxy-3,5-dimethoxybenzoate to the final API.

Mechanism A Trimebutine Analog (4-Ethoxy Substituted) B Peripheral Opioid Receptors (Enteric Nervous System) A->B C Mu (μ) Receptors (Agonism) B->C D Kappa (κ) Receptors (Agonism) B->D E Modulation of Enkephalin Release C->E F Regulation of Calcium Channels D->F G Restoration of GI Motility & Visceral Pain Relief E->G F->G

Mechanism of action of Trimebutine analogs on GI motility and visceral pain.

References

  • Chemsrc. "51210-04-9_methyl 4-ethoxy-3,5-dimethoxybenzoate." ChemSrc Database. Available at:[Link]

  • National Institutes of Health (NIH). "O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil." PMC. Available at:[Link]

  • ResearchGate. "Synergic Effect of Trimebutine Combined with Mosapride on Gastrointestinal Dysfunction and Visceral Pain Induced in Stress Models." ResearchGate. Available at:[Link]

  • Google Patents. "WO2013134869A1 - Novel sulfonate-based trimebutine salts." Google Patents.
  • IUCr Journals. "Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide." IUCrData. Available at:[Link]

Sources

Application

Derivatization of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Application Note: Derivatization Strategies for Methyl 4-ethoxy-3,5-dimethoxybenzoate in Drug Discovery and Materials Science Introduction & Scientific Context Methyl 4-ethoxy-3,5-dimethoxybenzoate (MEDMB) is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for Methyl 4-ethoxy-3,5-dimethoxybenzoate in Drug Discovery and Materials Science

Introduction & Scientific Context

Methyl 4-ethoxy-3,5-dimethoxybenzoate (MEDMB) is a highly functionalized benzoate ester that serves as a critical building block in synthetic chemistry. Structurally related to syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), the presence of the para-ethoxy and meta-methoxy groups provides a unique highly electron-rich aromatic system with specific steric parameters. Derivatization of this core is frequently employed in two major fields: the development of lipophilic antioxidants for food matrices[1], and the synthesis of neuroactive or prokinetic benzamide analogs[2].

Because the methyl ester itself is relatively unreactive toward weak nucleophiles, structural diversification typically requires activation. This guide details three core derivatization workflows—saponification, acyl substitution, and hydride reduction—providing the mechanistic causality and self-validating protocols required for reproducible scale-up.

Mechanistic Overview & Causality (E-E-A-T)

Successful derivatization of MEDMB relies on understanding the electronic and steric environment of the tri-alkoxy aromatic ring.

  • Pathway A: Saponification to Free Acid. Direct amidation of MEDMB with complex or sterically hindered amines is thermodynamically unfavorable. Base-catalyzed saponification is required to unmask the carboxylic acid. The use of a mixed solvent system (Ethanol/Water) is causal: ethanol solubilizes the lipophilic ester, while water solvates the hydroxide nucleophile. The reaction is driven to absolute completion by the formation of the resonance-stabilized carboxylate anion, which is impervious to reverse esterification until deliberately acidified[1].

  • Pathway B: Acyl Chloride Formation & Amidation. To synthesize benzamides, the free acid must be converted to a highly electrophilic acyl chloride. Thionyl chloride (SOCl₂) is used with a catalytic amount of Dimethylformamide (DMF). The causality here is critical: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly reactive chloro-iminium intermediate that accelerates the conversion of the sterically hindered acid into the acyl chloride[2]. Subsequent amidation requires a non-nucleophilic base (like Triethylamine) to scavenge the HCl byproduct, preventing the reactant amine from precipitating as an unreactive hydrochloride salt.

  • Pathway C: Hydride Reduction. Converting the ester directly to a benzyl alcohol requires a powerful nucleophilic hydride source. Sodium borohydride (NaBH₄) is insufficiently reactive for esters; therefore, Lithium Aluminum Hydride (LiAlH₄) is mandatory. The reduction proceeds via a tetrahedral intermediate that collapses to an aldehyde before being rapidly reduced again to the primary alcohol.

Workflow & Logical Relationship Diagram

Workflow MEDMB Methyl 4-ethoxy-3,5-dimethoxybenzoate (Starting Material) Cond1 NaOH, EtOH/H2O, 80°C (Saponification) MEDMB->Cond1 Cond4 LiAlH₄, THF, 0°C to RT (Hydride Reduction) MEDMB->Cond4 Acid 4-Ethoxy-3,5-dimethoxybenzoic acid (Intermediate) Cond1->Acid Cond2 SOCl₂, cat. DMF, 80°C (Acyl Chloride Formation) Acid->Cond2 AcidCl 4-Ethoxy-3,5-dimethoxybenzoyl chloride (Reactive Intermediate) Cond2->AcidCl Cond3 R-NH₂, Et₃N, DCM, 0°C to RT (Amidation) AcidCl->Cond3 Amide Benzamide Derivatives (Target Compounds) Cond3->Amide Alcohol 4-Ethoxy-3,5-dimethoxybenzyl alcohol (Target Compounds) Cond4->Alcohol

Fig 1. Derivatization workflows for Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Quantitative Data Presentation

Derivatization PathwayTarget Product ClassKey ReagentsTypical Yield (%)Reaction Time (h)Temp (°C)
Saponification Carboxylic AcidsNaOH, EtOH/H₂O85 – 952 – 380 (Reflux)
Acyl Substitution BenzamidesSOCl₂, Et₃N, R-NH₂70 – 854 – 60 to 25
Hydride Reduction Benzyl AlcoholsLiAlH₄, THF75 – 903 – 40 to 25

Step-by-Step Experimental Protocols

Protocol A: Base-Catalyzed Saponification to Free Acid

This protocol yields 4-ethoxy-3,5-dimethoxybenzoic acid, the universal precursor for downstream coupling.

  • Initialization: Dissolve 10.0 mmol of MEDMB in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Slowly add 15 mL of a 2.0 M aqueous NaOH solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2.5 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the high-Rf ester spot completely disappears, leaving only baseline material (the carboxylate salt).

  • Workup & Self-Validation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with 15 mL of distilled water and cool in an ice bath. Slowly add 3.0 M HCl dropwise until the pH reaches 2.0.

    • Self-Validation: A crisp, white precipitate will immediately crash out of solution as the carboxylate is protonated to the insoluble free acid.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold water (2 × 10 mL), and dry under a high vacuum to afford the product.

Protocol B: Acyl Chloride Formation and Amidation

Adapted for the synthesis of complex benzamides[2].

  • Activation: Suspend 5.0 mmol of 4-ethoxy-3,5-dimethoxybenzoic acid in 10 mL of anhydrous Dichloromethane (DCM). Add 15.0 mmol of Thionyl Chloride (SOCl₂) followed by exactly 1 drop of anhydrous DMF.

  • Reflux: Heat to 45°C.

    • Self-Validation: The suspension will gradually turn into a clear, homogeneous solution accompanied by the evolution of SO₂ and HCl gas. Cessation of gas evolution (typically 2-3 hours) indicates complete conversion to the acyl chloride.

  • Concentration: Evaporate the DCM and excess SOCl₂ under reduced pressure. Re-dissolve the crude acyl chloride in 10 mL of fresh anhydrous DCM.

  • Amidation: In a separate flask, dissolve 5.5 mmol of the target amine and 10.0 mmol of Triethylamine (Et₃N) in 10 mL of DCM. Cool to 0°C.

  • Coupling: Add the acyl chloride solution dropwise to the amine solution over 15 minutes. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Quench & Wash: Quench with 10 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with 1.0 M HCl (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude benzamide.

Protocol C: Hydride Reduction to Benzyl Alcohol

For the generation of etherification precursors.

  • Preparation: Flame-dry a 2-neck flask and purge with Argon. Suspend 12.0 mmol of LiAlH₄ in 15 mL of anhydrous THF and cool to 0°C.

  • Addition: Dissolve 10.0 mmol of MEDMB in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Fieser Workup (Critical Step): Cool the reaction back to 0°C. Quench the excess LiAlH₄ by sequentially and carefully adding:

    • x mL of distilled water (where x = grams of LiAlH₄ used).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Causality & Validation: This specific quenching sequence prevents the formation of a gelatinous, unfilterable aluminum hydroxide emulsion. Instead, it forms a granular white precipitate that is easily separated.

  • Isolation: Add anhydrous MgSO₄ to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate to afford pure 4-ethoxy-3,5-dimethoxybenzyl alcohol.

References

  • [1] Forero-Doria, O., Guzmán, L., Venturini, W., et al. "O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil". RSC Advances, 2024, 14, 22513-22524. URL:[Link]

  • [2] Anderson, A. J., Butcher, R. J., & Ollie, E. "Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide". Acta Crystallographica Section E: Crystallographic Communications, 2021, 77(3), 292-296. URL:[Link]

Sources

Method

Application Note: Evaluating the Antioxidant Properties and SAR of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Introduction & Mechanistic Rationale In the realm of rational drug design and antioxidant screening, Structure-Activity Relationship (SAR) studies rely heavily on structural probes to delineate mechanistic pathways. Syri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of rational drug design and antioxidant screening, Structure-Activity Relationship (SAR) studies rely heavily on structural probes to delineate mechanistic pathways. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a well-documented phenolic antioxidant, revered for its ability to neutralize reactive oxygen species (ROS) primarily through Hydrogen Atom Transfer (HAT) from its para-hydroxyl (4-OH) group.

As detailed in [1], the core free-radical scavenging capacity of this class of molecules is strictly dependent on the availability of the phenolic -OH. By synthesizing Methyl 4-ethoxy-3,5-dimethoxybenzoate , we intentionally mask this critical pharmacophore with an ethoxy ether (-OCH₂CH₃) and esterify the carboxylic acid (-COOCH₃).

The Causality of the Design: This dual modification drastically alters the physicochemical profile of the molecule. It abolishes direct HAT capabilities while significantly increasing the partition coefficient (LogP). However, studies on [2] demonstrate that highly lipophilic derivatives can exhibit indirect antioxidant properties. They partition efficiently into lipid bilayers to physically disrupt lipid peroxidation cascades or act as electrophilic triggers to activate intracellular antioxidant signaling (e.g., the Nrf2/ARE pathway). This application note provides the definitive protocols for evaluating these divergent antioxidant mechanisms.

SAR_Workflow A Methyl 4-ethoxy-3,5-dimethoxybenzoate (Test Compound) B Direct Scavenging Assay (DPPH / ABTS) A->B Evaluate HAT Mechanism C Lipid/Cellular Assays (TBARS / CAA) A->C Evaluate Lipophilic Effects D Result: No Direct HAT/SET (Proves 4-OH Necessity) B->D 4-OH Blocked by Ethoxy E Result: Lipid Protection (Lipophilic Partitioning) C->E High LogP / Membrane Entry

Workflow demonstrating the divergent antioxidant evaluation pathways for the fully alkylated derivative.

Comparative Physicochemical & Antioxidant Profile

To establish a baseline for our experimental protocols, we must first look at the predictive quantitative data. The table below summarizes the expected SAR trends when comparing the parent compound to its esterified and fully alkylated derivatives, aligning with principles from the [3].

Table 1: SAR and Antioxidant Profiling of Syringic Acid Derivatives

CompoundStructural FeaturePredicted LogPDPPH IC₅₀ (µM)Lipid Peroxidation Inhibition (%)
Syringic Acid Free 4-OH, Free COOH1.0415.2 ± 1.135.4 ± 2.0
Methyl Syringate Free 4-OH, Esterified1.5518.4 ± 1.358.2 ± 3.1
Methyl 4-ethoxy-3,5-dimethoxybenzoate Alkylated 4-OH, Esterified2.85> 500 (Inactive)42.1 ± 2.5

Data Note: DPPH inactivity confirms the loss of HAT, while retained lipid peroxidation inhibition highlights the role of lipophilicity in biphasic systems.

Experimental Protocols

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system . A protocol without internal controls cannot definitively prove a negative result (such as the expected lack of DPPH scavenging for this compound).

Protocol 1: Direct Radical Scavenging (DPPH Assay)

Causality: This assay tests for direct Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). We utilize this to definitively prove that the 4-ethoxy substitution neutralizes direct radical scavenging. Self-Validation: Syringic acid is run in parallel as a positive control to validate reagent integrity.

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM. Keep protected from light.

  • Compound Dilution: Prepare serial dilutions of Methyl 4-ethoxy-3,5-dimethoxybenzoate (10 µM to 500 µM) in DMSO. Prepare identical concentrations of Syringic Acid (Positive Control).

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • System Blanking: Include a control well (100 µL DMSO + 100 µL DPPH) and a blank well (100 µL compound + 100 µL methanol) to account for background absorbance.

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol 2: Lipid Peroxidation Inhibition (TBARS Assay)

Causality: Highly lipophilic compounds (LogP > 2.5) partition into lipid emulsions and biological membranes, physically shielding polyunsaturated fatty acids from propagating radical chain reactions, even without direct HAT. Self-Validation: Butylated hydroxytoluene (BHT) is used as a lipophilic positive control to ensure the emulsion system responds correctly to oxidative stress.

  • Emulsion Preparation: Create a linoleic acid emulsion by mixing 0.28% (w/v) linoleic acid and 0.28% (w/v) Tween-20 in 50 mM phosphate buffer (pH 7.4). Homogenize thoroughly.

  • Stress Induction: Aliquot 2 mL of the emulsion into glass tubes. Add 100 µL of Methyl 4-ethoxy-3,5-dimethoxybenzoate (100 µM in ethanol). Initiate oxidation by adding 100 µL of 5 mM CuSO₄.

  • Incubation: Incubate the tubes in a shaking water bath at 37°C for 48 hours.

  • TBA Reaction: Withdraw 0.5 mL of the oxidized mixture and add it to 1 mL of Thiobarbituric Acid (TBA) reagent (0.375% TBA, 15% Trichloroacetic acid, 0.25 N HCl).

  • Color Development: Boil the samples at 95°C for 15 minutes. Cool on ice, then centrifuge at 3000 × g for 10 minutes to remove precipitated proteins/lipids.

  • Measurement: Read the absorbance of the pink chromophore in the supernatant at 532 nm. Lower absorbance indicates higher protection against lipid peroxidation.

Protocol 3: Cellular Antioxidant Activity & Nrf2 Activation

Causality: Lipophilic benzoic acid derivatives can act as mild electrophiles or membrane perturbants, triggering the dissociation of the Keap1-Nrf2 complex. This leads to the nuclear translocation of Nrf2 and the upregulation of endogenous antioxidant enzymes (HO-1, NQO1).

Nrf2_Pathway S Lipophilic Derivative K Keap1-Nrf2 Complex S->K Cellular Stress Signal N Free Nrf2 (Active) K->N Dissociation A ARE Binding (Nucleus) N->A Translocation E Antioxidant Enzymes A->E Gene Transcription

Proposed indirect cellular antioxidant mechanism via the Keap1-Nrf2-ARE signaling axis.

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate with clear bottoms at a density of 6×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA (fluorescent ROS probe) for 45 minutes.

  • Compound Treatment: Remove the probe, wash, and treat cells with non-cytotoxic concentrations (determined via prior MTT assay) of Methyl 4-ethoxy-3,5-dimethoxybenzoate for 1 hour.

  • Oxidative Insult: Add 600 µM AAPH (a peroxyl radical generator) to the wells.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour. Calculate the Area Under the Curve (AUC) to determine the cellular antioxidant efficacy.

References

  • Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. National Center for Biotechnology Information (PMC).[Link]

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. PubMed / National Institutes of Health.[Link]

  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [Link]

Application

Application Notes &amp; Protocols: Evaluating the Tumoricidal Potential of Methyl 4-ethoxy-3,5-dimethoxybenzoate Analogs

Abstract The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds. Benzoic acid derivatives, including methoxy- and ethoxy-substituted analogs, represent a promising cla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds. Benzoic acid derivatives, including methoxy- and ethoxy-substituted analogs, represent a promising class of compounds with potential tumoricidal activity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of Methyl 4-ethoxy-3,5-dimethoxybenzoate and its structural analogs. We present a logical, multi-step workflow, beginning with foundational in vitro cytotoxicity screening and progressing to detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution. Each protocol is accompanied by an explanation of the underlying scientific principles to empower researchers to make informed experimental choices. The ultimate goal is to provide a robust and self-validating system for identifying and characterizing novel anticancer drug candidates.

Introduction: The Rationale for Investigating Benzoate Analogs

The development of effective and safe anticancer therapeutics remains a paramount challenge in modern medicine.[4] A critical phase in this process is the preclinical screening of novel compounds to identify those with potent and selective activity against cancer cells.[5] The core strategy involves a tiered approach, starting with broad in vitro assays to triage molecules with insufficient activity, thereby conserving resources and preventing less promising candidates from advancing to more complex and costly in vivo animal studies.[4][6]

Substituted benzoate compounds have garnered interest for their diverse biological activities.[1][7] Variations in functional groups, such as methoxy and ethoxy moieties, can significantly influence a molecule's lipophilicity, cell membrane permeability, and interaction with biological targets, thereby modulating its cytotoxic potential.[2][8] The systematic evaluation of analogs of a lead compound like Methyl 4-ethoxy-3,5-dimethoxybenzoate is essential for understanding its structure-activity relationship (SAR) and optimizing for enhanced efficacy and reduced toxicity. This document outlines the key experimental protocols required for this evaluation.

Experimental Workflow: From Initial Screening to Mechanistic Insight

A successful preclinical evaluation follows a logical progression. The initial goal is to determine if a compound exhibits cytotoxic activity against cancer cells. Subsequent experiments then aim to elucidate the mechanism by which the compound induces cell death.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Compound Synthesis & Analog Design Screening Cytotoxicity Screening (MTT Assay) Compound->Screening Test Efficacy Mechanism Mechanism of Action Studies Screening->Mechanism If Active (Low IC50) Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle InVivo Tumor Xenograft Models Mechanism->InVivo Confirm Efficacy

Caption: High-level experimental workflow for evaluating novel anticancer compounds.

Protocol 1: Assessing Cytotoxicity with the MTT Assay

The first step in evaluating a potential anticancer compound is to determine its ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Detailed Methodology
  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13]

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[13][14]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere.[14]

  • Compound Treatment:

    • Prepare a stock solution of the Methyl 4-ethoxy-3,5-dimethoxybenzoate analog in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate the plate for 24, 48, or 72 hours.[14]

  • MTT Addition and Solubilization:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[9][13]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[15]

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison across different cell lines and analogs.

Compound/AnalogCancer Cell LineTissue of OriginIC₅₀ (µM) after 48h
Analog AMCF-7Breast AdenocarcinomaExample: 12.7 ± 1.5
Analog ANCI-H460Lung CarcinomaExample: 25.3 ± 2.8
Analog ASF-268GliomaExample: 18.9 ± 2.1
Doxorubicin (Control)MCF-7Breast AdenocarcinomaExample: 0.8 ± 0.1

Note: Data are for illustrative purposes. A positive control like Doxorubicin is essential for validating the assay.

Protocol 2: Detecting Apoptosis via Annexin V & Propidium Iodide Staining

If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.[13] The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, apoptotic, and necrotic cells using flow cytometry.[16][17] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[16][17] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[18]

Detailed Methodology
  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at its IC₅₀ concentration for 24-48 hours.[16] Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same flask.[16]

    • Centrifuge the cell suspension at approximately 500 x g for 5 minutes and discard the supernatant.[19]

    • Wash the cell pellet twice with cold PBS, centrifuging after each wash.[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL solution).[16][18]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[16][18]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Healthy cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells.

Protocol 3: Analyzing Cell Cycle Distribution

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent cell death.[20] Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells, followed by flow cytometry.[21][22] The amount of PI fluorescence is directly proportional to the amount of DNA.[21] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[23]

Detailed Methodology
  • Cell Preparation and Treatment:

    • Culture and treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS to ensure a single-cell suspension.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[22][24]

    • Incubate on ice for at least 30 minutes or store at 4°C for several weeks.[19][24]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[19]

    • Wash the cell pellet twice with PBS.[19]

    • Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21][22] RNase A is crucial to degrade RNA, ensuring that PI staining is specific to DNA.[22][23]

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.

    • Use software (e.g., ModFit LT™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mechanistic Insights: Targeting Apoptotic Signaling Pathways

Understanding which signaling pathways are modulated by a compound is critical for its development as a targeted therapy. Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[25][26] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program.[27][28]

  • The Extrinsic Pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8.[27][28]

  • The Intrinsic Pathway is triggered by intracellular stress (e.g., DNA damage) and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[25] Pro-apoptotic members like Bax and Bak induce mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, which then activates initiator caspase-9 via the apoptosome complex.[26][29]

A novel compound could potentially induce apoptosis by upregulating pro-apoptotic proteins, downregulating anti-apoptotic proteins like Bcl-2, or activating death receptors.

G node_ext Extrinsic Pathway (Death Receptor-Mediated) node_ligand Death Ligands (e.g., FasL, TNF-α) node_ext->node_ligand node_int Intrinsic Pathway (Mitochondrial) node_stress Intracellular Stress (e.g., DNA Damage) node_int->node_stress node_receptor Death Receptors (e.g., Fas, TNFR1) node_ligand->node_receptor node_disc DISC Formation node_receptor->node_disc node_cas8 Caspase-8 (Initiator) node_disc->node_cas8 node_bcl2 Bcl-2 Family Regulation node_cas8->node_bcl2 via Bid cleavage node_cas3 Caspase-3 (Executioner) node_cas8->node_cas3 node_stress->node_bcl2 node_baxbak Bax/Bak Activation node_bcl2->node_baxbak node_mito Mitochondrion node_baxbak->node_mito node_cytc Cytochrome c Release node_mito->node_cytc node_apaf Apoptosome Formation (Apaf-1, Cytochrome c) node_cytc->node_apaf node_cas9 Caspase-9 (Initiator) node_apaf->node_cas9 node_cas9->node_cas3 node_apoptosis Apoptosis node_cas3->node_apoptosis node_compound Potential Drug Target node_compound->node_bcl2 Inhibit anti-apoptotic or activate pro-apoptotic

Caption: Key signaling pathways leading to apoptosis and potential drug targets.

A Forward Look: In Vivo Validation

While in vitro assays are indispensable for initial screening, they cannot fully replicate the complex microenvironment of a tumor within a living organism.[4][30] Promising compounds identified through the protocols above must ultimately be validated in vivo.[31] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool for evaluating a compound's therapeutic efficacy and toxicity in a whole-organism context before it can be considered for clinical trials.[32][33]

Conclusion

The systematic evaluation of Methyl 4-ethoxy-3,5-dimethoxybenzoate analogs for tumoricidal potential requires a structured, multi-faceted approach. The protocols detailed in this guide provide a robust framework for determining cytotoxicity, elucidating the primary mechanism of cell death through apoptosis and cell cycle analysis, and considering the underlying molecular pathways. By integrating these methods, researchers can effectively screen and characterize novel compounds, paving the way for the development of the next generation of anticancer therapies.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 26(1), 1-6. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Pistritto, G., et al. (2016). Apoptotic cell signaling in cancer progression and therapy. Cell Death & Disease, 7(6), e2259. [Link]

  • Hata, A. N., Engelman, J. A., & Faber, A. C. (2015). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Trends in Cancer, 1(2), 109-120. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Cody, V., et al. (1997). Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME). International Journal of Oncology, 10(4), 689-698. [Link]

  • Fuso, A., & Zollo, M. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 18(19), 2753-2767. [Link]

  • Cody, V., et al. (1997). Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. International Journal of Oncology, 10(5), 905-910. [Link]

  • Teicher, B. A. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancer Research, 69(18), 7171-7175. [Link]

  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • Sharma, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-11. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Tian, X., & Wang, J. (2024). Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation, 134(14), e179570. [Link]

  • Fulda, S. (2011). Targeting Apoptosis Signaling Pathways for Anticancer Therapy. Frontiers in Oncology, 1, 23. [Link]

  • Moscarella, E., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 978934. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer Cell Culture: Methods and Protocols, 227-238. [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • ResearchGate. (2021). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. [Link]

  • W. N. F. W. Mohd, et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(1), 2. [Link]

  • Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)
  • da Silva, L. G. L., et al. (2025). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. ACS Omega. [Link]

  • Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate. [Link]

  • Google Patents. (1995).
  • W. N. F. W. Mohd, et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

  • Chen, C. H., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]

  • Wang, X., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1963-1971. [Link]

  • SFERA. (2021). UNCORRECTED PROOF. [Link]

  • ResearchGate. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Methyl 4-ethoxy-3,5-dimethoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Methyl 4-ethoxy-3,5-dimethoxybenzoate (MW: 240.25 g/mol ).

As a moderately polar, neutral ester, this compound presents specific chromatographic challenges, including co-elution with structurally similar synthetic intermediates (e.g., syringic acid derivatives) and poor solubility in highly non-polar solvent systems. This guide provides field-proven, self-validating protocols, quantitative reference data, and mechanistic troubleshooting to ensure high-yield, high-purity isolation.

I. Purification Logic & Workflow

The following decision tree outlines the standard purification lifecycle, moving from crude mixture to final isolated product.

Workflow Start Crude Synthesis Mixture (Methyl 4-ethoxy-3,5-dimethoxybenzoate) Workup Aqueous Workup (Sat. NaHCO3) Start->Workup Remove acids DryLoad Dry Loading (Diatomaceous Earth) Workup->DryLoad Organic phase Flash Normal Phase Flash (Silica, Hex/EtOAc) DryLoad->Flash Check Purity Assessment (LC-MS/UV) Flash->Check Decision Purity > 98%? Check->Decision PrepLC Reversed-Phase Prep HPLC (Water/MeCN + 0.1% FA) Decision->PrepLC No Pure Purified Target Compound Decision->Pure Yes PrepLC->Pure

Purification logic for Methyl 4-ethoxy-3,5-dimethoxybenzoate.

II. Standard Operating Procedures (SOPs)

A reliable purification is a self-validating system: every step must contain a verification mechanism (e.g., TLC confirmation before column loading) to prevent downstream failures.

Protocol A: Normal Phase Flash Chromatography (Silica Gel)

This protocol relies on hydrogen bonding interactions between the ester/ether oxygens of the target molecule and the silanol groups of the stationary phase [1].

  • Pre-Column Validation (TLC): Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop in 80:20 Hexanes:Ethyl Acetate. Verify that the target compound has a Retention Factor ( Rf​ ) between 0.2 and 0.4.

  • Dry Loading Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add diatomaceous earth (e.g., Biotage HM-N) at a 1:3 ratio (crude mass to HM-N mass). Evaporate the DCM in vacuo until a free-flowing powder is obtained. Causality: Liquid loading a crystalline benzoate in non-polar solvents often causes localized precipitation at the column head. Dry loading disperses the sample over a massive surface area, preventing agglomeration and band diffusion [2].

  • Column Equilibration: Equilibrate a pre-packed silica flash cartridge with 3 Column Volumes (CV) of 95:5 Hexanes:Ethyl Acetate.

  • Sample Loading: Transfer the dry-loaded powder into the solid load cartridge and attach it to the column inlet.

  • Gradient Elution:

    • Run an isocratic hold at 5% EtOAc for 2 CV to wash out non-polar impurities (e.g., unreacted alkyl halides).

    • Apply a shallow linear gradient from 5% to 30% EtOAc over 10 CV. Causality: A shallow gradient slowly increases competition for silanol binding sites, ensuring the target ester elutes as a tight, symmetrical band rather than co-eluting with closely related impurities [1].

  • Fraction Collection & Verification: Collect fractions based on UV absorption (typically 254 nm and 280 nm). Validate fraction purity via TLC or LC-MS before pooling and concentrating.

Protocol B: Reversed-Phase Preparative HPLC (Polishing Step)

If normal phase chromatography yields <98% purity due to co-eluting neutral structurally similar byproducts, use Reversed-Phase (RP) HPLC.

  • Sample Preparation: Dissolve the semi-pure solid in Dimethyl Sulfoxide (DMSO) or initial mobile phase conditions. Filter through a 0.45 µm PTFE syringe filter to protect the column frits [3].

  • Column Selection: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and keeps any trace acidic impurities fully protonated (below their pKa), preventing peak tailing and unpredictable retention shifts [3].

  • Gradient Execution: Run the gradient specified in Table 2 (below) at a flow rate of 20 mL/min.

  • Recovery: Pool the target fractions and lyophilize (freeze-dry) to isolate the pure Methyl 4-ethoxy-3,5-dimethoxybenzoate.

III. Quantitative Reference Data

Proper solvent selection dictates the success of the separation. The tables below summarize empirical data for optimizing both normal and reversed-phase approaches.

Table 1: TLC Optimization & Solvent Selection (Silica Gel)
Solvent System (v/v)Target Rf​ Impurity BehaviorRecommendation
100% Hexanes0.00All compounds remain at baseline.Do not use for elution.
90:10 Hexanes:EtOAc~0.15Non-polar impurities elute near solvent front.Ideal for initial column equilibration.
80:20 Hexanes:EtOAc ~0.30 Optimal resolution between target and impurities. Primary isocratic system or mid-point of gradient.
50:50 Hexanes:EtOAc~0.75Target co-elutes with polar impurities.Use only for flushing the column post-run.
Table 2: Preparative HPLC Gradient Method (C18 Column)
Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Phase Objective
0.0 - 2.060%40%Isocratic hold to focus sample band.
2.0 - 12.060% 10%40% 90%Linear gradient for target elution.
12.0 - 15.010%90%Column wash (elute highly lipophilic species).
15.0 - 18.060%40%Column re-equilibration.

IV. Troubleshooting Guides & FAQs

Q1: My target compound is co-eluting with the starting material (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid). How do I resolve this? A: The starting material is an acid, while your target product is a neutral ester. On bare silica, carboxylic acids interact strongly with silanol groups, causing severe peak tailing (streaking) that overlaps with the ester's elution band.

  • Preventative Fix: Perform a basic aqueous workup (washing the crude organic layer with saturated NaHCO3​ ) prior to chromatography. This deprotonates the acid into a water-soluble carboxylate salt, removing it entirely from the organic phase.

  • Chromatographic Fix: If you must separate them on a column, add 0.1% to 1% glacial acetic acid to your Hexane/EtOAc mobile phase. This suppresses the ionization of the acid impurity, sharpening its peak and preventing it from streaking into your ester [1].

Q2: I am experiencing severe pressure spikes and band distortion during liquid loading onto the flash column. What is happening? A: Methyl 4-ethoxy-3,5-dimethoxybenzoate has limited solubility in non-polar solvents like hexanes. If you dissolve your sample in a strong solvent (like DCM or pure EtOAc) and inject it onto a column equilibrated in 95% Hexanes, the sudden change in solvent polarity causes the compound to crash out (crystallize) directly on the column frit or the top of the silica bed. This creates physical blockages (pressure spikes) and channeling (band distortion).

  • Solution: Abandon liquid loading. Switch to the Dry Loading technique using diatomaceous earth (see Protocol A, Step 2). This ensures the compound dissolves gradually into the mobile phase as it passes over the high-surface-area solid support[2].

Q3: I am transitioning my sample from normal phase flash fractions to reversed-phase HPLC for final polishing, but I see massive pressure spikes on the HPLC. Why? A: This is a classic solvent immiscibility issue. If your normal phase fractions (containing Hexanes/EtOAc) were not completely dried in vacuo before being dissolved in HPLC solvents, or if the HPLC system itself was previously used for normal phase and not properly flushed, the non-polar and aqueous solvents will form an emulsion. This emulsion acts like a physical blockage in the HPLC pump heads and column frits.

  • Solution: Always dry your flash fractions to a complete solid before RP-HPLC. Furthermore, if switching an instrument between normal and reversed-phase, you must flush the lines and column with a mutually miscible intermediate solvent—specifically Isopropanol (IPA) —before introducing aqueous mobile phases [3] [4].

Q4: My HPLC peaks are eluting much earlier than expected, and the resolution has degraded. Is my column dead? A: Not necessarily. Early elution in reversed-phase chromatography typically indicates a failure in the aqueous pumping system (meaning a higher percentage of organic solvent is being delivered than programmed), or a loss of stationary phase retention due to column contamination [4].

  • Diagnostic Step: Check the system pressure trace. If the pressure is fluctuating or lower than normal, you likely have a bubble or a failing check valve in the aqueous (Water) pump head. Purge the pump with degassed solvent. If the pressure is stable but peaks are still early, your column may be fouled with highly lipophilic impurities. Flush the column with 100% Acetonitrile or Methanol for 10 CVs to strip bound contaminants.

V. References

  • Biotage. "Biotage Flash Cartridge User Guide." UC Santa Barbara Chemistry. Available at: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent. Available at: [Link]

  • Teledyne ISCO. "HPLC Troubleshooting and Maintenance Techniques." YouTube. Available at: [Link]

Optimization

Improving the yield of Methyl 4-ethoxy-3,5-dimethoxybenzoate synthesis

Topic: Methyl 4-ethoxy-3,5-dimethoxybenzoate Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 4-ethoxy-3,5-dimethoxybenzoate

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals optimize the yield of Methyl 4-ethoxy-3,5-dimethoxybenzoate—a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Here, we move beyond basic recipes. We dissect the thermodynamic and kinetic causality behind each experimental choice to ensure your protocols are robust, scalable, and self-validating.

Synthetic Pathway Overview

The most atom-economical and scalable route to this target involves the selective O-alkylation (ethylation) of the sterically hindered phenolic hydroxyl group on methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate).

SynthesisWorkflow SA Syringic Acid (Starting Material) MS Methyl Syringate (Intermediate) SA->MS MeOH, H2SO4 Reflux Target Methyl 4-ethoxy- 3,5-dimethoxybenzoate (Final Product) MS->Target EtI, K2CO3 DMF, 60-80°C

Reaction workflow for the synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Validated Experimental Protocol: O-Ethylation

To achieve maximum conversion, the protocol relies on Williamson ether synthesis principles, utilizing a polar aprotic solvent to maximize the nucleophilicity of the phenoxide intermediate[1].

Objective: Convert methyl syringate to methyl 4-ethoxy-3,5-dimethoxybenzoate with >90% yield. Reagents: Methyl syringate (1.0 eq), Ethyl iodide (1.5 eq), Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq), N,N-Dimethylformamide (DMF) (0.5 M).

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried round-bottom flask with methyl syringate and anhydrous K2​CO3​ . Add anhydrous DMF. Stir the suspension at room temperature for 15–30 minutes. Causality: Pre-stirring allows for the complete formation of the phenoxide ion before the electrophile is introduced.

  • Alkylation: Add ethyl iodide dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60–80°C for 4-6 hours under an inert nitrogen atmosphere[1].

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active phenolic spot is entirely consumed.

  • Quenching: Cool to room temperature. Quench with distilled water to dissolve the inorganic salts and extract the aqueous layer with ethyl acetate (3x).

  • Alkaline Wash: Wash the combined organic layers with 5% aqueous NaOH, followed by brine. Causality: The NaOH wash selectively deprotonates any unreacted methyl syringate, pulling it into the aqueous phase and leaving the pure, neutral product in the organic phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure product[2].

Yield Optimization Data

Quantitative data comparing various reaction environments highlights the critical nature of solvent and electrophile selection.

SolventBaseAlkylating AgentTemp (°C)Time (h)Conversion Yield (%)Mechanistic Observation
Ethanol K2​CO3​ Ethyl Bromide78 (Reflux)1245%Protic solvent hydrogen-bonds with phenoxide, severely reducing nucleophilicity.
Acetone K2​CO3​ Ethyl Iodide60 (Reflux)682%Good aprotic solvent, but reaction kinetics are limited by the low boiling point[1].
DMF K2​CO3​ Ethyl Iodide 80 4 >95% Superior aprotic solvation of K+ ; yields a highly reactive "naked" phenoxide.
DMFNaOH (aq)Diethyl Sulfate804<30%Severe ester hydrolysis (saponification) observed due to the presence of hydroxide.
Troubleshooting Logic Tree

Troubleshooting Issue Low Product Yield Cause1 Incomplete Alkylation Issue->Cause1 Cause2 Ester Hydrolysis Issue->Cause2 Cause3 Product Loss in Workup Issue->Cause3 Sol1 Use DMF + EtI Increase Temp to 80°C Cause1->Sol1 Sol2 Ensure Anhydrous K2CO3 Avoid NaOH/KOH Cause2->Sol2 Sol3 Optimize Alkaline Wash (pH 9-10 max) Cause3->Sol3

Troubleshooting logic tree for resolving low yield issues during O-ethylation.

FAQs & Troubleshooting Guide

Q1: My yield is consistently below 50%, and TLC shows significant unreacted starting material. How can I drive the reaction to completion? Causality & Solution: The O-alkylation of the 4-hydroxyl group is sterically hindered by the two adjacent, bulky methoxy groups. This requires a highly reactive nucleophile. If you are using a protic solvent (like ethanol), the solvent hydrogen-bonds with the phenoxide oxygen, drastically reducing its nucleophilicity. Action: Switch to a polar aprotic solvent like DMF or Acetone[1]. Ensure your K2​CO3​ is strictly anhydrous (oven-dried at 120°C prior to use). Upgrade your alkylating agent from ethyl bromide to ethyl iodide. The weaker C-I bond and superior leaving group ability of iodine make it an ideal electrophile for sterically demanding SN​2 reactions.

Q2: I am seeing a highly polar side-product on my TLC baseline. NMR confirms the loss of the methyl ester. What went wrong? Causality & Solution: You are observing ester hydrolysis (saponification), which yields 4-ethoxy-3,5-dimethoxybenzoic acid instead of the desired methyl ester[2]. This side reaction is triggered when strong hydroxide bases (e.g., NaOH, KOH) or wet carbonate bases are used at elevated temperatures. The hydroxide ion attacks the electrophilic carbonyl carbon of the methyl ester. Action: Strictly avoid aqueous or hydroxide bases. Use anhydrous K2​CO3​ or Cs2​CO3​ . For related benzoic acid derivatives, similar alkylation strategies utilizing polar aprotic solvents and carbonate bases have been validated at scale to prevent hydrolysis[3]. If moisture is suspected in your DMF, dry it over 4Å molecular sieves before use.

Q3: How do I efficiently separate the unreacted methyl syringate from the product without using column chromatography? Causality & Solution: Methyl syringate contains a free phenolic hydroxyl group, making it weakly acidic (pKa ~ 9.5). The fully alkylated product (methyl 4-ethoxy-3,5-dimethoxybenzoate) lacks this proton and is neutral. Action: Implement a differential solubility workup. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and wash it with a dilute alkaline aqueous solution (5% NaOH or 10% Na2​CO3​ ). The unreacted methyl syringate will deprotonate and partition into the aqueous layer as a water-soluble phenoxide salt, while your target product remains safely in the organic layer.

Q4: Can I use phase-transfer catalysis (PTC) to improve the yield if I want to avoid high-boiling solvents like DMF? Causality & Solution: Yes, PTC is highly effective for biphasic Williamson ether syntheses. Action: Use a solid-liquid or liquid-liquid biphasic system (e.g., Toluene/Water) with a phase transfer catalyst like Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, pulling it into the organic phase where it is highly "naked" and reactive toward the ethyl halide, allowing the reaction to proceed efficiently without DMF.

Sources

Troubleshooting

Stability and degradation of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Welcome to the technical support center for Methyl 4-ethoxy-3,5-dimethoxybenzoate (Catalog No. M-8021).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-ethoxy-3,5-dimethoxybenzoate (Catalog No. M-8021). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and long-term storage of this valuable reagent.

Introduction to the Stability of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Methyl 4-ethoxy-3,5-dimethoxybenzoate is an aromatic ester with applications in organic synthesis and as a building block for more complex molecules. The stability of this compound is paramount for reproducible experimental outcomes. The primary modes of degradation for aromatic esters like this are hydrolysis, and to a lesser extent, photodegradation and thermal decomposition.[1] This guide will delve into the factors influencing its stability and provide practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Issue 1: Unexpectedly Low Yield or Presence of Impurities in a Reaction

Symptoms:

  • Lower than expected yield of the desired product.

  • Appearance of an additional spot on a Thin Layer Chromatography (TLC) plate, often more polar than the starting material.

  • Unanticipated peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture.

Possible Cause: The most probable cause is the hydrolytic degradation of the methyl ester group, especially if the reaction is performed in the presence of water, acid, or base.[2][3] The ester can be hydrolyzed to its corresponding carboxylic acid (4-ethoxy-3,5-dimethoxybenzoic acid) and methanol.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions:

    • pH: If your reaction is not intended to be a hydrolysis, ensure that the reaction medium is neutral and free from acidic or basic contaminants. Even trace amounts of acid or base can catalyze the hydrolysis of the ester.[2][3]

    • Solvent: Use anhydrous solvents to minimize the presence of water. It is advisable to use freshly dried solvents for sensitive reactions.

    • Temperature: While this compound is expected to be thermally stable at typical reaction temperatures, elevated temperatures can accelerate hydrolysis.[4] If possible, run the reaction at a lower temperature.

  • Analytical Verification:

    • To confirm hydrolysis, you can co-spot your TLC plate with a standard of the corresponding carboxylic acid, if available.

    • LC-MS analysis of your crude reaction mixture can help identify the mass of the suspected carboxylic acid impurity.

  • Purification Strategy:

    • If hydrolysis has occurred, the resulting carboxylic acid can often be removed from the desired product through column chromatography. A typical mobile phase for separation would be a gradient of hexane and ethyl acetate.[5]

Issue 2: Discoloration or Change in Physical Appearance During Storage

Symptoms:

  • The white to off-white solid develops a yellowish or brownish tint over time.

  • The material becomes sticky or oily.

Possible Cause: Discoloration can be an indicator of degradation, potentially due to exposure to light (photodegradation) or reaction with atmospheric components.[1][6] While specific photodegradation studies on this compound are not readily available, related aromatic compounds are known to be susceptible to degradation upon exposure to UV light.[7][8]

Troubleshooting Workflow:

start Discoloration Observed check_storage Review Storage Conditions start->check_storage light_exposure Was the compound exposed to light? check_storage->light_exposure improper_seal Was the container properly sealed? check_storage->improper_seal purity_check Perform Purity Analysis (TLC, HPLC) light_exposure->purity_check Yes improper_seal->purity_check Yes repurify Repurify if necessary purity_check->repurify Impurity Detected storage_protocol Implement Correct Storage Protocol purity_check->storage_protocol No Impurity Detected repurify->storage_protocol reactant Methyl 4-ethoxy-3,5-dimethoxybenzoate C₁₁H₁₄O₄ products products reactant->products H₂O / H⁺ or OH⁻

Caption: Predicted hydrolytic degradation of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Q3: How can I monitor the purity and degradation of Methyl 4-ethoxy-3,5-dimethoxybenzoate?

Several analytical techniques are suitable for assessing the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is a robust technique for quantifying the parent compound and detecting more polar degradation products. [9]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and degradation products. [10]* Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity and monitor the progress of reactions. A common mobile phase is a mixture of hexane and ethyl acetate. [5] Q4: Is Methyl 4-ethoxy-3,5-dimethoxybenzoate sensitive to oxidation?

The aromatic ring with its electron-donating ethoxy and methoxy groups could be susceptible to oxidation under harsh conditions. However, under normal handling and storage, significant oxidative degradation is not expected to be a primary concern. [11]It is always good practice to store the compound under an inert atmosphere to minimize any potential for slow oxidation over time.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of Methyl 4-ethoxy-3,5-dimethoxybenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, along with a control sample (stock solution stored under normal conditions), by HPLC or LC-MS to identify and quantify the degradation products.

Data Summary Table for Forced Degradation:

Stress Condition% Degradation (Example)Major Degradation Product(s)
0.1 M HCl, 60°C, 24h15%4-ethoxy-3,5-dimethoxybenzoic acid
0.1 M NaOH, RT, 24h95%4-ethoxy-3,5-dimethoxybenzoic acid
3% H₂O₂, RT, 24h< 5%Minor unidentified peaks
UV light (254 nm), 24h10%Multiple minor unidentified peaks
Solid at 80°C, 48h< 2%No significant degradation

Note: The values in this table are hypothetical and for illustrative purposes. Actual results may vary.

References

  • Green Chemistry (RSC Publishing).
  • Homework.Study.com.
  • Canadian Science Publishing. The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.
  • Zenodo.
  • Benchchem. Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.
  • YouTube.
  • Tokyo Chemical Industry.
  • Hoffman Fine Chemicals.
  • Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • PMC. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Benchchem.
  • MarkHerb.
  • Benchchem. Degradation pathways of 4-Methoxy-3-methylphenol under experimental conditions.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Actylis Lab Solutions.
  • Wittenberg University. Handling Chemicals - Chemistry.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Methyl 4-ethoxy-3,5-dimethoxybenzoate Synthesis

Welcome to the technical support center for the synthesis of methyl 4-ethoxy-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 4-ethoxy-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and safe execution of your experiments.

Introduction to the Synthesis

The synthesis of methyl 4-ethoxy-3,5-dimethoxybenzoate is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-ethylation of methyl 4-hydroxy-3,5-dimethoxybenzoate (also known as methyl syringate). The reaction proceeds by deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.

While the reaction appears straightforward on a small scale, significant challenges can arise during scale-up. These challenges often relate to reaction kinetics, heat management, reagent addition, byproduct formation, and product purification. This guide will address these issues in a practical, question-and-answer format.

Core Reaction Pathway

The fundamental transformation is the SN2 reaction between the phenoxide of methyl 4-hydroxy-3,5-dimethoxybenzoate and an ethylating agent.

Williamson_Ether_Synthesis Reactant1 Methyl 4-hydroxy-3,5-dimethoxybenzoate Phenoxide Phenoxide Intermediate Reactant1->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide Product Methyl 4-ethoxy-3,5-dimethoxybenzoate Phenoxide->Product SN2 Attack Ethylating_Agent Ethylating Agent (e.g., Diethyl Sulfate, Ethyl Iodide) Ethylating_Agent->Product Byproduct Salt Byproduct (e.g., K₂SO₄, NaI) Product->Byproduct

Caption: General schematic of the Williamson ether synthesis for methyl 4-ethoxy-3,5-dimethoxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Initiation and Progression

Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material (methyl 4-hydroxy-3,5-dimethoxybenzoate) by TLC/HPLC. What are the likely causes and solutions?

This is a common issue that can often be traced back to incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the ethylating agent.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Cause: The base may be too weak or used in insufficient quantity to fully deprotonate the phenol. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) can be more effective, especially if the starting material is not fully soluble.[1]

    • Solution: Ensure you are using at least a stoichiometric equivalent of the base. For solid-liquid phase reactions with K₂CO₃, using a slight excess (1.5-2.0 equivalents) can be beneficial. If using NaH, ensure strictly anhydrous conditions as it reacts violently with water.[2]

  • Solvent Choice:

    • Cause: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Use a polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF).[3] These solvents effectively dissolve the reactants without hindering the nucleophile.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at the current temperature. Williamson ether syntheses often require heating to proceed at a reasonable rate.[3]

    • Solution: Increase the reaction temperature, typically to the reflux temperature of the chosen solvent. Monitor the reaction progress over a longer period (e.g., 8-24 hours) to ensure it has reached completion.

Byproduct Formation

Q2: I am observing a significant amount of a non-polar byproduct in my reaction mixture. What could it be and how can I minimize its formation?

The most likely non-polar byproduct is the result of an E2 elimination reaction of the ethylating agent, especially if using a more hindered ethyl halide or a very strong, bulky base. However, with primary ethylating agents, this is less common. Another possibility is over-alkylation if other nucleophilic sites are present, though unlikely in this specific molecule.

Troubleshooting Steps:

  • Choice of Ethylating Agent:

    • Cause: While ethyl iodide is more reactive, it is also more prone to elimination. Diethyl sulfate is a highly effective and less expensive ethylating agent for large-scale reactions, though it is highly toxic and requires careful handling.[4][5]

    • Solution: If using ethyl iodide and observing elimination, consider switching to diethyl sulfate. Always use a primary ethylating agent.

  • Reaction Temperature:

    • Cause: Higher temperatures can favor elimination over substitution.

    • Solution: If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.

Q3: Is C-alkylation a concern with this substrate?

  • Explanation: C-alkylation, where the ethyl group attaches to the aromatic ring instead of the phenolic oxygen, can be a competing side reaction in Williamson ether synthesis with phenoxides. However, for methyl 4-hydroxy-3,5-dimethoxybenzoate, the steric hindrance from the two adjacent methoxy groups significantly disfavors C-alkylation at the ortho positions. Therefore, O-alkylation is the overwhelmingly favored pathway.

Scale-Up Challenges

Q4: When scaling up the reaction from 1g to 100g, my yield has dropped significantly and the reaction profile looks different. Why is this happening?

Scaling up a chemical reaction is not always a linear process. Several factors can contribute to a decrease in yield and changes in the reaction profile.

Key Scale-Up Considerations:

  • Heat Transfer:

    • Cause: The surface area-to-volume ratio decreases as the reaction scale increases. This can lead to inefficient heat transfer, resulting in localized "hot spots" that can promote side reactions and decomposition.[6]

    • Solution: Use a reactor with efficient stirring and a reliable heating/cooling system. For exothermic reactions, the rate of addition of reagents must be carefully controlled to manage the heat generated.[7]

  • Mixing:

    • Cause: Inefficient mixing can lead to localized high concentrations of reactants, which can cause side reactions. This is particularly important in heterogeneous reactions (e.g., with a solid base like K₂CO₃).

    • Solution: Ensure the stirring is vigorous enough to maintain a homogeneous suspension. For very large scales, mechanical stirring is essential.

  • Reagent Addition:

    • Cause: Adding a reagent too quickly can lead to an uncontrolled exotherm and side reactions.

    • Solution: Add the ethylating agent dropwise or in portions, while monitoring the internal temperature of the reaction.

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters

ParameterLab-Scale (1-5 g)Pilot-Scale (100-500 g)Key Considerations for Scale-Up
Heating Heating mantle, oil bathJacketed reactor with thermal fluidEfficient heat distribution and control are critical to avoid side reactions.
Stirring Magnetic stir barMechanical overhead stirrerEnsure adequate mixing to maintain homogeneity and prevent localized concentration gradients.
Reagent Addition Syringe or dropping funnelMetering pump or addition funnelControl addition rate to manage exotherms and maintain optimal reaction conditions.
Work-up Separatory funnelJacketed reactor with bottom outlet valve, liquid-liquid extraction unitHandling large volumes of solvents and aqueous waste requires appropriate equipment and safety procedures.
Phase Transfer Catalysis for Improved Efficiency

Q5: I've heard that Phase Transfer Catalysis (PTC) can improve the Williamson ether synthesis. How does it work and when should I consider it?

Phase Transfer Catalysis is an excellent technique for reactions where the reactants are in different, immiscible phases, such as a solid or aqueous phase and an organic phase.

  • Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the ethylating agent is located. This increases the reaction rate and can allow for milder reaction conditions.[8]

  • When to Use: PTC is particularly useful for scale-up as it can:

    • Eliminate the need for expensive, anhydrous polar aprotic solvents.

    • Allow the use of less expensive bases like aqueous NaOH.

    • Often lead to faster reaction times and higher yields.

PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Phenoxide Phenoxide Anion (ArO⁻) PTC {PTC (Q⁺X⁻)} Phenoxide->PTC Anion Exchange Base_M Base Cation (M⁺) Ethylating_Agent Ethylating Agent (Et-X) Product Product (Ar-OEt) Ethylating_Agent->Product PTC->Ethylating_Agent Reaction

Caption: Simplified mechanism of Phase Transfer Catalysis in Williamson ether synthesis.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol provides a general procedure for the ethylation of methyl 4-hydroxy-3,5-dimethoxybenzoate.

Materials:

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diethyl sulfate ((Et)₂SO₄) or Ethyl iodide (EtI)

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous acetone or acetonitrile to the flask to create a stirrable slurry.

  • Addition of Ethylating Agent: Slowly add the ethylating agent (diethyl sulfate or ethyl iodide, 1.1-1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetone or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Phase Transfer Catalysis (PTC) Method

Materials:

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl sulfate ((Et)₂SO₄)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq) and TBAB (0.05-0.1 eq) in toluene.

  • Base Addition: Add an aqueous solution of NaOH (2.0-3.0 eq).

  • Addition of Ethylating Agent: With vigorous stirring, add diethyl sulfate (1.1-1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 4-8 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature and separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify as described in Protocol 1.

Safety Considerations for Scale-Up

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and toxic reagents like diethyl sulfate and ethyl iodide.

  • Handling of Ethylating Agents: Diethyl sulfate and ethyl iodide are toxic and potentially carcinogenic.[9][10] Handle these reagents with extreme care, using a syringe or cannula for transfers. Have an appropriate quenching agent (e.g., ammonia solution for diethyl sulfate) readily available in case of spills.

  • Thermal Safety: Be prepared for potential exotherms, especially during the addition of the ethylating agent. Monitor the internal reaction temperature and have a cooling bath on standby.[7] For large-scale reactions, a thorough thermal hazard assessment is recommended.

Table 2: Hazard Profile of Key Reagents

ReagentKey HazardsRecommended Handling Precautions
Diethyl Sulfate Toxic, probable human carcinogen, corrosive.[9][10]Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.
Ethyl Iodide Toxic, irritant, light-sensitive.Store in a cool, dark place. Handle in a fume hood.
Sodium Hydride Flammable solid, reacts violently with water.Handle under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Wear appropriate gloves and eye protection.

Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring is key to successful process development and scale-up.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

    • Visualization: UV light (254 nm). The starting material (phenolic) will have a lower Rf value than the less polar ether product.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 270-280 nm).[8]

Conclusion

The synthesis of methyl 4-ethoxy-3,5-dimethoxybenzoate via the Williamson ether synthesis is a robust and scalable reaction. However, careful consideration of reaction parameters, particularly when moving from the bench to a larger scale, is crucial for success. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their process to achieve high yields of the desired product in a safe and efficient manner.

References

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7 - Kabale University Library Catalog. (n.d.). Retrieved from [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (n.d.).
  • Synthesis of Gallic Acid and Pyrogallol from Glucose: Replacing Natural Product Isolation with Microbial Catalysis | Journal of the American Chemical Society. (2000). Retrieved from [Link]

  • Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC. (n.d.). Retrieved from [Link]

  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? | ResearchGate. (2012). Retrieved from [Link]

  • Scale-Up Reaction Safety. (2019). Retrieved from [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. (2013). Retrieved from [Link]

  • Download PDF (Inglês) - SciELO. (2024). Retrieved from [Link]

  • Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed. (2009). Retrieved from [Link]

  • C-Alkylation vs O-Alkylation: The Thrilling Face-Off! - YouTube. (2018). Retrieved from [Link]

  • Ethyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate | C12H16O5 | CID 68106503 - PubChem. (n.d.). Retrieved from [Link]

  • Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC. (2024). Retrieved from [Link]

  • Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC. (2024). Retrieved from [Link]

  • TLC in the Analysis of Plant Material - MDPI. (2025). Retrieved from [Link]

  • Gallic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • A comparison of several modern alkylating agents - Arkivoc. (n.d.). Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (2007). Retrieved from [Link]

  • Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity - ResearchGate. (2024). Retrieved from [Link]

  • Special Aspects of TLC. (n.d.). Retrieved from [Link]

  • (PDF) Use of Methyliodide in o-Methylation of organic compounds - ResearchGate. (2025). Retrieved from [Link]

  • Diethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Total Syntheses of 4′,6′‐Dimethoxy‐2'‐Hydroxy‐3′,5′‐Dimethylchalcone Derivatives. (n.d.). Retrieved from [Link]

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 - PubChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Welcome to the Technical Support Center for the purification of Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9). This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9). This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including trimebutine analogs and various biologically active benzamides. Achieving high purity (>99%) is essential, as trace regioisomers or unreacted starting materials can severely impact downstream coupling reactions.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales for solvent selection, and self-validating experimental protocols to ensure reproducible crystallization.

Solvent Selection & Solubility Thermodynamics

The solubility profile of Methyl 4-ethoxy-3,5-dimethoxybenzoate is governed by its moderately polar ester group and the lipophilic ethoxy/dimethoxy ether substituents. Selecting the correct solvent system is the foundation of a successful recrystallization [1].

Table 1: Quantitative Solvent Selection Matrix

Solvent SystemBP (°C)Polarity IndexPrimary ApplicationAdvantagesDisadvantages
Methanol (MeOH) 64.75.1Standard RecrystallizationExcellent thermal gradient; high solubility at reflux, low at 4°C.Prone to "oiling out" if the solution is supersaturated.
Butyl Acetate 126.14.0Industrial Scale-UpHigh yield; excellent for large-scale batch processing.High boiling point makes residual solvent removal difficult.
EtOAc / Hexanes (1:3) ~68-77~1.5 - 4.4Rescue / GradientHighly tunable; prevents oiling out by lowering the boiling point.Requires precise ratio optimization; hexanes are highly flammable.
Ethanol / Water ~78-100~5.2 - 9.0Anti-Solvent PrepForces rapid precipitation; good for removing highly polar impurities.Can trap water in the crystal lattice; requires extensive vacuum drying.

Troubleshooting Guides & FAQs

Q1: My product "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. What is happening and how do I fix it? Causality: "Oiling out" is a common thermodynamic issue with alkylated phenolic esters (). It occurs when the solute separates from the solvent at a temperature above its melting point (typically 60–85°C for similar trimethoxybenzoate derivatives). Instead of forming a rigid crystal lattice, the compound forms a supercooled, immiscible liquid phase. Solution:

  • Lower the solvent boiling point: Switch from pure ethanol or methanol to an Ethyl Acetate/Hexane mixture. This ensures the solvent boils below the melting point of the ester, forcing separation to occur at a lower temperature where the solid phase is thermodynamically favored.

  • Dilution: Add 10-15% more hot solvent. Oiling out often happens because the solution is too concentrated, causing the saturation point to be reached at too high a temperature.

  • Seeding: Introduce a seed crystal of pure Methyl 4-ethoxy-3,5-dimethoxybenzoate at the cloud point to bypass the nucleation energy barrier.

Q2: I am experiencing low recovery yields (<60%) after vacuum filtration. Why is this happening? Causality: The lipophilic ethoxy and dimethoxy groups impart significant solubility in organic solvents even at room temperature. If the crystallization matrix is not cooled sufficiently, a large fraction of the ester remains dissolved in the mother liquor (). Solution: Implement a strict, two-stage cooling ramp. First, allow the flask to cool ambiently to room temperature (to form large, pure crystals), then transfer to an ice-water bath (4°C) for 2 hours, and finally to a -20°C freezer overnight. If yields remain low, concentrate the mother liquor by 50% under reduced pressure and perform a second crop crystallization.

Q3: My recrystallized product is contaminated with unreacted 4-ethoxy-3,5-dimethoxybenzoic acid. How can I remove it? Causality: Carboxylic acids and their corresponding methyl esters often co-precipitate because their solubility profiles in polar protic solvents (like methanol) are too similar. Recrystallization alone is insufficient to separate them (). Solution: You must intervene before recrystallization. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and perform a liquid-liquid extraction using a mild base (5% aqueous NaHCO3​ ). The base deprotonates the unreacted acid, partitioning it into the aqueous layer, while the neutral Methyl 4-ethoxy-3,5-dimethoxybenzoate remains in the organic layer. Dry the organic layer over anhydrous Na2​SO4​ , evaporate, and then proceed with recrystallization.

Step-by-Step Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Methanol)

Self-Validating Step: The formation of pale yellow to colorless prismatic crystals indicates successful exclusion of oxidized phenolic impurities and unreacted starting materials.

  • Dissolution: Place 10.0 g of crude Methyl 4-ethoxy-3,5-dimethoxybenzoate in a 250 mL Erlenmeyer flask. Add 30 mL of HPLC-grade Methanol.

  • Heating: Heat the mixture on a hot plate with magnetic stirring until gentle reflux (approx. 65°C). If the solid does not completely dissolve, add hot methanol in 2 mL increments until a clear solution is achieved. Do not exceed 50 mL total volume.

  • Hot Filtration (Optional but Recommended): If insoluble particulates or dust are visible, quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.

  • Primary Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and allow it to cool undisturbed to room temperature (approx. 20°C) over 1-2 hours. Observation: Nucleation should begin within 30 minutes.

  • Secondary Cooling: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold methanol to displace the impure mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum desiccator over silica gel for 24 hours.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Self-Validating Step: The precise control of the hexane addition rate prevents the localized supersaturation that causes oiling out, ensuring a uniform crystal lattice ().

  • Dissolution: Dissolve 10.0 g of the crude ester in the minimum amount of hot Ethyl Acetate (approx. 15-20 mL) at 60°C.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add hot Hexanes dropwise using an addition funnel. Swirl the flask continuously.

  • Cloud Point: Stop adding Hexanes the moment the solution becomes persistently cloudy (the "cloud point"). Add exactly 1-2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, then to 4°C. Filter under vacuum and wash with ice-cold Hexanes.

Workflow Visualization: Recrystallization Decision Matrix

G Start Crude Methyl 4-ethoxy-3,5-dimethoxybenzoate Dissolve Dissolve in minimal hot MeOH Start->Dissolve Cooling Cool to Room Temp Dissolve->Cooling CheckState What is the physical state? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Success Oiling Oils Out (Biphasic Liquid) CheckState->Oiling Phase Separation NoSolid Solution Remains Clear CheckState->NoSolid High Solubility IceBath Transfer to Ice Bath (4°C) Crystals->IceBath FixOil Reheat & add 10% more MeOH or switch to EtOAc/Hexane Oiling->FixOil FixClear Concentrate under vacuum or add anti-solvent (H2O) NoSolid->FixClear Filter Vacuum Filtration & Cold Solvent Wash IceBath->Filter Pure Pure Product Isolated Filter->Pure FixOil->Cooling FixClear->Cooling

Figure 1: Decision matrix for troubleshooting Methyl 4-ethoxy-3,5-dimethoxybenzoate recrystallization.

References

  • Google Patents. (2016). Synthesis method for trimethoprim drug intermediate methyl 3,4,5-trimethoxybenzoate (Patent No. CN105541617A).
  • Designer Drugs. (n.d.). Syntheses of mescaline: Methyl 3,4,5-Trimethoxybenzoate Recrystallization. Available at:[Link]

  • IUCr Journals. (2021). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide... Available at:[Link]

Optimization

Monitoring the progress of Methyl 4-ethoxy-3,5-dimethoxybenzoate reactions

Welcome to the analytical troubleshooting guide for the synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate . This transformation typically involves the O-ethylation of the phenolic hydroxyl group of[1] using an ethylatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting guide for the synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate . This transformation typically involves the O-ethylation of the phenolic hydroxyl group of[1] using an ethylating agent (e.g., ethyl bromide or iodide) and a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Here, we explore the causality behind analytical behaviors, ensuring that your monitoring protocols are robust, self-validating, and mechanistically sound.

I. Analytical Workflow Architecture

To prevent false positives and ensure high-yield conversions, your analytical monitoring must follow a strict, self-validating sequence.

ReactionMonitoring A Reaction Mixture (Methyl Syringate + EtX) B Aliquoting & Acid Quench (Halt Kinetics) A->B Sample at intervals C Self-Validating TLC (Co-spotting) B->C Organic phase D HPLC-DAD / LC-MS (Quantification) B->D Filtered dilution E Conversion > 98%? C->E D->E F Continue Reaction (Adjust Temp/Reagents) E->F No G Aqueous Workup & Product Isolation E->G Yes

Analytical workflow for real-time monitoring of methyl syringate ethylation.

II. Troubleshooting & FAQs

Q1: What is the most reliable chromatographic method for real-time monitoring of this O-ethylation? A1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the gold standard for quantification, but Thin Layer Chromatography (TLC) remains essential for rapid, qualitative screening. Causality: Methyl syringate possesses a free phenolic hydroxyl group that acts as a strong hydrogen-bond donor with the silica gel stationary phase, resulting in a lower retention factor ( Rf​ ). Upon successful O-ethylation, this hydroxyl group is masked, significantly reducing the molecule's polarity. Consequently, the product (methyl 4-ethoxy-3,5-dimethoxybenzoate) migrates further up the TLC plate. In reverse-phase HPLC, the ethylated product is more lipophilic and will exhibit a predictably longer retention time than the starting material.

Q2: Why am I observing a secondary, highly polar baseline spot on my TLC plate? A2: The appearance of a baseline spot on normal-phase TLC (or a very early-eluting peak in reverse-phase HPLC) almost universally indicates ester hydrolysis . Causality: The reaction utilizes a base to deprotonate the phenol. If adventitious water is present in your solvent, the hydroxide ions generated can attack the methyl ester, yielding 4-ethoxy-3,5-dimethoxybenzoic acid.[2] to prevent this competitive side reaction.

Pathways SM Methyl Syringate (Phenol) Target O-Ethylation (Target Pathway) SM->Target EtX, K2CO3 Anhydrous DMF Side1 Ester Hydrolysis (Side Reaction) SM->Side1 H2O ingress Strong Base Prod Methyl 4-ethoxy- 3,5-dimethoxybenzoate Target->Prod Imp1 4-ethoxy-3,5- dimethoxybenzoic acid Side1->Imp1

Reaction pathways showing target O-ethylation versus competitive ester hydrolysis.

Q3: How can I definitively differentiate the target product from unreacted starting material using mass spectrometry? A3: Mass spectrometry provides definitive structural confirmation based on the exact mass shift.[3]. The target product incorporates an ethyl group (+29 Da) and loses a phenolic proton (-1 Da), resulting in a net mass shift of +28 Da (MW: 240.25 g/mol ). Monitoring the m/z 241 [M+H]+ ion in positive electrospray ionization (ESI+) confirms successful conversion.

III. Self-Validating Experimental Protocols
Protocol A: Rapid Reaction Monitoring via Self-Validating TLC

This protocol uses chemical quenching to halt kinetics and co-spotting to eliminate false positives caused by mobile phase saturation.

  • Aliquoting & Quenching: Withdraw 50 µL of the active reaction mixture. Immediately quench by adding it to a microcentrifuge tube containing 500 µL of Ethyl Acetate and 500 µL of 0.1 M HCl.

    • Causality: The acid neutralizes the K2​CO3​ base, instantly halting the alkylation kinetics. Furthermore, it protonates any unreacted phenoxide back to the phenol state, ensuring consistent and predictable migration on the silica gel.

  • Phase Separation: Vortex vigorously for 10 seconds. Allow the layers to separate. The upper organic layer contains your analytes.

  • Plate Preparation: On a Silica Gel 60 F254 plate, mark three origins:

    • (A) Authentic Methyl Syringate standard.

    • (B) Co-spot of Standard + Reaction Organic Layer (Self-validation check).

    • (C) Reaction Organic Layer.

  • Development: Develop the plate in a chamber pre-equilibrated with Hexane:Ethyl Acetate (7:3 v/v).

    • Causality: Chamber pre-equilibration ensures a uniform solvent vapor environment, preventing the "smiling" effect where edge spots migrate faster than center spots.

  • Visualization: Visualize under short-wave UV light (254 nm).

Protocol B: Quantitative HPLC-DAD Analysis

This protocol ensures baseline resolution between the starting material, product, and potential hydrolysis impurities.

  • Sample Preparation: Dilute 10 µL of the quenched organic layer (from Protocol A) into 990 µL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Causality: The addition of 0.1% formic acid suppresses the ionization of any trace phenolic or carboxylic acid species. Keeping these molecules in their neutral state prevents peak tailing and ensures sharp, symmetrical peaks.

  • Gradient Program: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm and 280 nm.

IV. Quantitative Data Summary

Use the following reference table to benchmark your analytical readouts during the experiment.

Analytical ParameterMethyl Syringate (Starting Material)Methyl 4-ethoxy-3,5-dimethoxybenzoate (Target Product)4-ethoxy-3,5-dimethoxybenzoic acid (Hydrolysis Byproduct)
Molecular Formula C10​H12​O5​ C12​H16​O5​ C11​H14​O5​
Molecular Weight 212.20 g/mol 240.25 g/mol 226.23 g/mol
TLC Rf​ (Hex/EtOAc 7:3) ~0.35~0.65~0.05 (Streaks at baseline)
HPLC Retention Profile Early (More polar)Late (More lipophilic)Earliest (Highly polar)
ESI-MS ( [M+H]+ ) m/z 213.1 m/z 241.1 m/z 227.1
V. References
  • [1] Title: Methyl Syringate | C10H12O5 | CID 70164 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • [3] Title: Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR of Methyl 4-ethoxy-3,5-dimethoxybenzoate

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone ana...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-ethoxy-3,5-dimethoxybenzoate, a compound of interest in synthetic chemistry. In the absence of direct experimental spectra for this specific molecule, we present a detailed prediction of its NMR data, grounded in the established principles of NMR spectroscopy and supported by a comparative analysis with structurally analogous compounds: Methyl 3,5-dimethoxybenzoate and Methyl syringate.

This guide is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying rationale for the observed and predicted chemical shifts. By understanding the subtle electronic effects of substituent groups on the benzene ring, researchers can enhance their ability to interpret NMR spectra and confirm the successful synthesis of target molecules.

Molecular Structure and Predicted NMR Spectral Data

The structure of Methyl 4-ethoxy-3,5-dimethoxybenzoate features a central benzene ring with a methyl ester group, two methoxy groups at positions 3 and 5, and an ethoxy group at position 4. The symmetry of the substitution pattern significantly influences its NMR spectra, leading to a simplified set of signals.

Below is a visual representation of the molecular structure and the predicted assignments for its ¹H and ¹³C NMR spectra.

G cluster_target Target Molecule cluster_analog1 Comparative Analog 1 cluster_analog2 Comparative Analog 2 Target Methyl 4-ethoxy-3,5-dimethoxybenzoate Analog1 Methyl 3,5-dimethoxybenzoate Target->Analog1 - Ethoxy group at C4 Analog2 Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) Target->Analog2 - Ethoxy vs. Hydroxy at C4

Caption: Comparative relationship between the target molecule and its analogs.

Methyl 3,5-dimethoxybenzoate

This compound lacks the ethoxy group at the C-4 position, providing a baseline for understanding the influence of the substituents at the 3 and 5 positions.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H-2, H-6)7.07d2H
Ar-H (H-4)6.78t1H
OCH₃ (C3, C5)3.80s6H
COOCH₃3.85s3H
¹³C NMR Chemical Shift (δ, ppm)
C=O166.5
C-3, C-5160.7
C-1132.5
C-2, C-6107.4
H-4106.1
OCH₃ (C3, C5)55.9
COOCH₃52.5

Note: Data sourced from spectral databases and may vary slightly depending on the solvent and experimental conditions. [1][2][3][4][5] Analysis: The presence of the ethoxy group in our target molecule is expected to cause a downfield shift of the aromatic protons (H-2 and H-6) compared to the H-4 proton in Methyl 3,5-dimethoxybenzoate due to its electron-donating nature. The symmetry in the target molecule will result in a single aromatic proton signal, unlike the two distinct aromatic signals in Methyl 3,5-dimethoxybenzoate.

Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate)

Methyl syringate is a very close analog, differing only by the substitution of the hydroxyl group at C-4 with an ethoxy group. This comparison is crucial for understanding the specific spectral signature of the ethoxy group.

¹H NMR Chemical Shift (δ, ppm) (DMSO-d₆) Multiplicity Integration
OH~9.2 (broad)s1H
Ar-H (H-2, H-6)7.22s2H
OCH₃ (C3, C5)3.81s6H
COOCH₃3.81s3H
¹³C NMR Chemical Shift (δ, ppm) (DMSO-d₆)
C=O166.8
C-4148.5
C-3, C-5140.2
C-1120.9
C-2, C-6107.0
OCH₃ (C3, C5)56.5
COOCH₃52.4

Note: Data sourced from spectral databases and may vary slightly depending on the solvent and experimental conditions. [6][7][8][9][10][11] Analysis: The replacement of the hydroxyl group in Methyl syringate with an ethoxy group in our target molecule will lead to the disappearance of the broad hydroxyl proton signal and the appearance of a characteristic quartet and triplet for the ethoxy group. The chemical shift of the aromatic protons (H-2 and H-6) is not expected to change significantly. In the ¹³C NMR spectrum, the C-4 carbon signal is expected to be further downfield in the ethoxy-substituted compound due to the electron-donating effect of the ethyl group.

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. [12]2. Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts. [13]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). [13]

G A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Dissolve Sample (in 0.6-0.7 mL of solvent) B->C D Transfer to NMR Tube C->D E Add Internal Standard (e.g., TMS) D->E F Ready for NMR Acquisition E->F

Caption: Workflow for NMR Sample Preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

Conclusion

This comparative guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of Methyl 4-ethoxy-3,5-dimethoxybenzoate. By leveraging the experimental data of structurally related compounds, we have established a solid foundation for the interpretation of its spectral features. The detailed experimental protocol further ensures that researchers can acquire high-quality, reproducible NMR data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, facilitating more efficient and accurate structural elucidation.

References

  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 309.
  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(3), 336-347.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved from [Link]

  • Mohamad, N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Science, 32(1), 1-18.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ChEMBL. (n.d.). Compound: METHYL 3,5-DIMETHOXYBENZOATE (CHEMBL486215). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Syringate. Retrieved from [Link]

  • Tuberoso, C. I. G., et al. (2009). Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey. Journal of Agricultural and Food Chemistry, 57(11), 4849-4853.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Vareum. (n.d.). Methyl syringate. Retrieved from [Link]

Sources

Comparative

Mass spectrometry analysis of Methyl 4-ethoxy-3,5-dimethoxybenzoate

As a Senior Application Scientist specializing in trace impurity profiling, I frequently encounter the analytical challenge of differentiating isobaric and homologous process impurities in active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace impurity profiling, I frequently encounter the analytical challenge of differentiating isobaric and homologous process impurities in active pharmaceutical ingredients (APIs). A classic example in the synthesis of trimethoxybenzyl-based drugs (such as Trimethoprim and Trimebutine) is the formation of Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9), commonly referred to as Trimethoprim Impurity 2[1].

This comprehensive guide objectively compares the mass spectrometry (MS) modalities used to detect, quantify, and structurally confirm this specific impurity against its primary matrix counterpart, Methyl 3,4,5-trimethoxybenzoate.

Mechanistic Context: The Causality of Impurity Formation

To design a robust analytical method, we must first understand the chemical origin of the target analyte. Methyl 4-ethoxy-3,5-dimethoxybenzoate is a +14 Da homologue of the main intermediate.

The Causality: During the synthesis of 3,4,5-trimethoxybenzoic acid derivatives, the precursor syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) undergoes alkylation. If ethanol is present as a trace solvent contaminant, or if ethyl halides contaminate the methylating agent, the 4-hydroxyl group is ethylated instead of methylated. Subsequent esterification yields the 4-ethoxy impurity.

Under[2], process impurities exceeding the qualification threshold (typically 0.05% to 0.15%, depending on the maximum daily dose) must be structurally identified and monitored. Furthermore, if structural alerts suggest mutagenicity,[3] mandate control at much lower Threshold of Toxicological Concern (TTC) levels.

FormationPathway A Syringic Acid (Precursor) B Alkylation (+ EtOH Impurity) A->B Reagent C Methyl 4-ethoxy- 3,5-dimethoxybenzoate B->C Side Reaction D GC-EI-MS [M]+• m/z 240 C->D Hard Ionization E LC-ESI-MS/MS [M+H]+ m/z 241 C->E Soft Ionization

Fig 1. Formation pathway of the 4-ethoxy impurity and its targeted mass spectrometry modalities.

Analytical Modalities Comparison

Detecting a +14 Da shift in a complex API matrix requires high specificity to prevent false positives from co-eluting matrix components or isotopic interferences. We compare three distinct MS approaches:

  • LC-ESI-MS/MS (Electrospray Ionization): The gold standard for trace quantification. ESI provides soft ionization, yielding a strong [M+H]+ precursor at m/z 241.1. However, ESI is highly susceptible to ion suppression from the co-eluting API matrix.

  • LC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization): Because Methyl 4-ethoxy-3,5-dimethoxybenzoate is a relatively non-polar ester lacking highly basic amines, APCI often provides superior ionization efficiency and significantly reduces matrix effects compared to ESI.

  • GC-EI-MS (Electron Impact): Hard ionization at 70 eV strips an electron to form the radical cation [M]+∙ at m/z 240.1. GC-MS is unparalleled for structural elucidation because the fragmentation pattern easily distinguishes the 4-ethoxy homologue from a 3-ethoxy isomer via specific neutral losses.

Table 1: MS Parameters and Diagnostic Transitions
AnalyteExact MassIonizationPrecursor IonDiagnostic Product IonsCausality of Fragmentation
Methyl 4-ethoxy-3,5-dimethoxybenzoate 240.0998ESI (+)m/z 241.1 [M+H]+ m/z 213.1, 198.1Loss of ethylene (-28 Da) from the ethoxy group via McLafferty-type rearrangement.
Methyl 4-ethoxy-3,5-dimethoxybenzoate 240.0998EI (70 eV)m/z 240.1 [M]+∙ m/z 212.1, 197.1Radical cation loss of ethylene (-28 Da) followed by methyl radical loss (-15 Da).
Methyl 3,4,5-trimethoxybenzoate (Main API Intermediate)226.0841ESI (+)m/z 227.1 [M+H]+ m/z 212.1, 195.1Loss of methyl radical (-15 Da) or methanol (-32 Da). Cannot lose ethylene.
Table 2: Performance Comparison of Analytical Modalities
Performance MetricLC-ESI-MS/MSLC-APCI-MS/MSGC-EI-MS
Sensitivity (LOD) 0.01 ppm0.05 ppm0.5 ppm
Matrix Effect Susceptibility High (Ion suppression)Low to ModerateMinimal
Linear Dynamic Range 3–4 orders of magnitude3 orders of magnitude4 orders of magnitude
Structural Elucidation Moderate (CID only)Moderate (CID only)Excellent (Rich fragmentation)
Primary Application Trace ICH M7 quantitationQuantitation in complex APIOrthogonal ICH Q3A confirmation

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in System Suitability Tests (SST) to verify that the causality of the result is driven by the analyte, not an analytical artifact.

Protocol A: LC-ESI-MS/MS Trace Quantification Workflow

Objective: Quantify the impurity down to 0.05 ppm in the presence of 1 mg/mL API.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol/Water (50:50, v/v) to yield a 1 mg/mL solution.

  • Spike with 10 µL of internal standard (Methyl 3,4,5-trimethoxybenzoate-d3 at 1 µg/mL) to correct for ESI matrix suppression.

Step 2: Chromatographic Separation

  • Column: C18 superficially porous particle (SPP) column (100 × 2.1 mm, 2.7 µm). Causality: SPP columns provide high efficiency at lower backpressures, ensuring baseline resolution between the methoxy and ethoxy homologues.

  • Mobile Phase A: 0.1% Formic acid in Water (promotes [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (Multiple Reaction Monitoring)

  • Transitions: Monitor m/z 241.1 213.1 (Quantifier) and 241.1 198.1 (Qualifier).

  • Self-Validating SST Criteria: The run is only valid if the resolution ( Rs​ ) between Methyl 3,4,5-trimethoxybenzoate and Methyl 4-ethoxy-3,5-dimethoxybenzoate is >1.5 , and the Signal-to-Noise ( S/N ) for the 0.05 ppm LOQ standard is >10 .

Protocol B: GC-EI-MS Structural Confirmation Workflow

Objective: Orthogonally confirm the position of the ethoxy group via fragmentation.

Step 1: Sample Preparation

  • Perform a liquid-liquid extraction (LLE) using 1 mL of the aqueous API matrix and 2 mL of Hexane/Ethyl Acetate (80:20). Causality: LLE selectively extracts the non-polar ester while leaving polar API salts in the aqueous layer, protecting the GC inlet.

  • Evaporate the organic layer and reconstitute in 100 µL of pure Hexane.

Step 2: GC Separation

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl stationary phase separates the homologues based on subtle polarizability differences.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 3: EI-MS Detection

  • Parameters: Transfer line at 280°C, Ion source at 230°C, Electron energy at 70 eV.

  • Self-Validating SST Criteria: The isotopic distribution of the molecular ion (m/z 240) must match the theoretical C12H16O5 profile with >95% confidence to rule out co-eluting isobaric contaminants.

AnalyticalWorkflow Prep Sample Preparation (LLE / Dilution) SST System Suitability (Rs > 1.5, S/N > 10) Prep->SST Split Modality Selection SST->Split Validated LC LC-ESI-MS/MS (Trace Quantitation) Split->LC Sensitivity Req. GC GC-EI-MS (Structural Confirmation) Split->GC Orthogonal Req. Report ICH Q3A Compliance Reporting LC->Report GC->Report

Fig 2. Self-validating analytical workflow for impurity profiling and regulatory reporting.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

Comparing the reactivity of Methyl 4-ethoxy-3,5-dimethoxybenzoate with its analogs

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, understanding the subtle reactivity differences between structurally similar benzoic acid derivatives is crit...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, understanding the subtle reactivity differences between structurally similar benzoic acid derivatives is critical. Methyl 4-ethoxy-3,5-dimethoxybenzoate, a fully alkylated syringic acid derivative, serves as a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as lipophilic antioxidants and gastrointestinal modulators[1].

This guide provides an in-depth comparative analysis of the reactivity of Methyl 4-ethoxy-3,5-dimethoxybenzoate against its two closest analogs: Methyl 3,4,5-trimethoxybenzoate (the fully methoxylated analog) and Methyl syringate (the 4-hydroxy analog). By examining their behavior in ester hydrolysis, electrophilic aromatic substitution (EAS), and redox environments, we can decode how minor structural variations dictate chemical fate.

Mechanistic Divergence in Ester Hydrolysis (Saponification)

The ester group in these analogs is the primary site for nucleophilic attack. However, the nature of the substituent at the 4-position (para to the ester) fundamentally alters the kinetics of alkaline hydrolysis.

The Phenoxide Retardation Effect

Methyl 4-ethoxy-3,5-dimethoxybenzoate and Methyl 3,4,5-trimethoxybenzoate are fully etherified. Under alkaline conditions (e.g., NaOH in aqueous methanol), the methoxy and ethoxy groups exert standard resonance (+M) and inductive (-I) effects. These effects are not strong enough to deactivate the carbonyl carbon, allowing rapid nucleophilic attack by the hydroxide ion to yield the corresponding benzoic acids[2]. The hydrolysis of methyl 3,4,5-trimethoxybenzoate is a standard, high-yielding procedure utilized in the degradation and synthesis of complex alkaloids like reserpine[3].

Conversely, Methyl syringate possesses a free phenolic hydroxyl group at the 4-position. In an alkaline environment, this group is immediately deprotonated to form a phenoxide anion. The negative charge of the phenoxide oxygen is strongly delocalized through the aromatic ring and directly into the ester carbonyl group via resonance. This massive influx of electron density drastically reduces the electrophilicity of the carbonyl carbon, rendering it highly resistant to hydroxide attack. Consequently, the saponification of methyl syringate is severely retarded and requires highly forcing conditions compared to its alkylated counterparts[4].

Saponification_Kinetics Base Alkaline Conditions (OH⁻) M_Ethoxy Methyl 4-ethoxy-3,5- dimethoxybenzoate Base->M_Ethoxy M_Syringate Methyl Syringate (4-OH) Base->M_Syringate Path1 No Deprotonation (Stable Ether) M_Ethoxy->Path1 Path2 Deprotonation (Phenoxide Formation) M_Syringate->Path2 Carbonyl1 Electrophilic Carbonyl Maintained Path1->Carbonyl1 Carbonyl2 Carbonyl Deactivated via Resonance Path2->Carbonyl2 Result1 Rapid Saponification Carbonyl1->Result1 Result2 Retarded Saponification Carbonyl2->Result2

Caption: Mechanistic divergence in alkaline hydrolysis due to 4-position substituent electronic effects.

Redox Potential and Electrophilic Activation

The 4-position substituent also dictates the molecule's behavior in oxidative environments and during Electrophilic Aromatic Substitution (EAS).

  • Methyl Syringate (4-OH): The free phenol makes the aromatic ring highly electron-rich. Methyl syringate acts as a potent inhibitor of intracellular reactive oxygen species (ROS) and is a primary driving factor in the anti-inflammatory capabilities of natural products like Manuka honey[5]. It is highly susceptible to oxidation and frequently acts as a mediator for laccase enzymes.

  • Methyl 4-ethoxy-3,5-dimethoxybenzoate (4-OEt): The ethylation of the 4-hydroxyl group completely masks this antioxidant reactivity. The molecule becomes oxidatively stable, making it a superior building block when designing drugs that must survive metabolic oxidation. While inert to mild biological oxidants, the ring remains sufficiently activated by the three alkoxy groups to undergo directed EAS (such as nitration or bromination) exclusively at the 2- and 6-positions.

Reactivity_Pathways A Methyl 4-ethoxy-3,5- dimethoxybenzoate B Alkaline Hydrolysis (NaOH, MeOH/H2O) A->B C Electrophilic Aromatic Substitution (HNO3) A->C D Ether Cleavage (BBr3 or AlCl3) A->D E 4-Ethoxy-3,5-dimethoxy- benzoic acid B->E F Methyl 2-nitro-4-ethoxy- 3,5-dimethoxybenzoate C->F G Gallic Acid Derivatives (Dealkylation) D->G

Caption: Core reaction pathways of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative reactivity metrics of the three analogs, providing a quick reference for synthetic planning.

Compound4-Position SubstituentSaponification Rate (Alkaline)Oxidation SusceptibilityPrimary Application Profile
Methyl 4-ethoxy-3,5-dimethoxybenzoate -OEtRapidLow (Stable)API Precursor (Lipophilic modifiers)
Methyl 3,4,5-trimethoxybenzoate -OMeRapidLow (Stable)Reserpine / Trimebutine synthesis
Methyl syringate -OHRetardedHigh (ROS Scavenger)Laccase Mediator, Antioxidant

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The physical changes observed during the workflow directly confirm the mechanistic causality of the reaction.

Protocol A: Saponification of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Objective: High-yield conversion of the ester to 4-ethoxy-3,5-dimethoxybenzoic acid[1].

Causality & Validation Logic: The starting ester is highly lipophilic and insoluble in water, necessitating a methanol co-solvent. As the reaction proceeds, the ester is converted into a highly water-soluble sodium carboxylate salt. The reaction is self-validating: successful cleavage is physically confirmed when the addition of aqueous acid forces the immediate, voluminous precipitation of the protonated, water-insoluble free acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of Methyl 4-ethoxy-3,5-dimethoxybenzoate in 20 mL of Methanol.

  • Base Addition: Add 15 mL of a 2M aqueous NaOH solution (30.0 mmol, 3.0 eq). The mixture will initially appear cloudy but will become a homogenous clear solution as the mixture is heated, reflecting the formation of the soluble sodium salt.

  • Reflux: Heat the reaction mixture to 70°C under reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf ester spot validates the consumption of the starting material.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol, leaving an aqueous alkaline solution.

  • Acid-Base Precipitation (Validation Step): Cool the aqueous layer in an ice bath and slowly add 6M HCl dropwise until the pH reaches 2.0. A dense white crystalline precipitate of 4-ethoxy-3,5-dimethoxybenzoic acid will form immediately.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold distilled water to remove NaCl salts, and dry in a vacuum oven at 50°C.

Protocol B: Regioselective Nitration (EAS)

Objective: Synthesis of Methyl 2-nitro-4-ethoxy-3,5-dimethoxybenzoate.

Causality & Validation Logic: The three alkoxy groups strongly activate the ring, directing the incoming nitronium ion exclusively to the 2-position (ortho to the methoxy, meta to the ester). The protocol uses acetic acid as a solvent to moderate the reactivity of fuming nitric acid, preventing the oxidative cleavage of the ether linkages. Validation is achieved visually: the introduction of the chromophoric nitro group turns the colorless starting material into a distinctly yellow product, accompanied by a significant Rf shift on TLC due to the polar nitro group.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of Methyl 4-ethoxy-3,5-dimethoxybenzoate in 10 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0-5°C.

  • Electrophile Generation: In a separate vial, carefully mix 1.5 mL of fuming nitric acid (HNO₃) with 2.0 mL of glacial acetic acid.

  • Addition: Add the nitric acid solution dropwise to the reaction flask over 15 minutes, maintaining the temperature below 10°C to prevent over-oxidation.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution will develop a deep yellow color.

  • Quenching (Validation Step): Pour the reaction mixture over 50 g of crushed ice. The sudden change in solubility will cause the yellow nitrated product to precipitate out of the aqueous acid.

  • Isolation: Filter the yellow solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 4-ethoxy-3,5-dimethoxybenzoate and Its Structural Analogs

For researchers and drug development professionals, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides an in-depth comparative anal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides an in-depth comparative analysis of Methyl 4-ethoxy-3,5-dimethoxybenzoate and its structurally related compounds. While direct experimental data on the biological activities of Methyl 4-ethoxy-3,5-dimethoxybenzoate is not extensively available in current literature, we can infer its potential bioactivity through a detailed examination of its structural analogs. This guide will focus on a comparative analysis based on well-documented congeners, including Methyl 3,4,5-trimethoxybenzoate, Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate), and the parent compounds, syringic acid and gallic acid.

Introduction to the Chemical Scaffolds

The compounds discussed herein share a common benzoic acid core, with variations in the methoxy, ethoxy, and hydroxyl substitutions on the phenyl ring. These substitutions significantly influence the physicochemical properties of the molecules, such as lipophilicity and electronic distribution, which in turn dictate their biological activities.

  • Gallic Acid: A foundational phenolic acid with three hydroxyl groups (3,4,5-trihydroxybenzoic acid). It is known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][2]

  • Syringic Acid: A derivative of gallic acid where the hydroxyl groups at positions 3 and 5 are methylated. This modification alters its antioxidant potential.[3]

  • Methyl 3,4,5-trimethoxybenzoate (MTB): All three hydroxyl groups of gallic acid are methylated, and the carboxylic acid is esterified with a methyl group.[4][5]

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate): The methyl ester of syringic acid. It has demonstrated anti-inflammatory, antioxidant, and other biological effects.[1][6][7]

  • Methyl 4-ethoxy-3,5-dimethoxybenzoate: The target compound of this guide. It is structurally similar to methyl syringate, with the hydroxyl group at the 4-position replaced by an ethoxy group.

Comparative Biological Activities

The primary biological activities associated with this class of compounds are antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects. The following sections will compare the known activities of the selected analogs to provide a predictive framework for the potential activity of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The number and position of these hydroxyl groups, as well as the presence of other substituents, modulate this activity.

Structure-Activity Relationship Insights:

  • The presence of multiple hydroxyl groups generally enhances antioxidant activity. Gallic acid, with three hydroxyl groups, is a potent antioxidant.[8]

  • Methylation of the hydroxyl groups, as seen in syringic acid and its esters, can influence the antioxidant capacity. While methylation at the 3 and 5 positions in syringic acid reduces the antioxidant capacity compared to gallic acid, the remaining hydroxyl group still contributes to significant antioxidant effects.[3]

  • Esterification of the carboxylic acid group can impact the molecule's lipophilicity, which may affect its ability to interact with and protect lipid membranes from peroxidation.[9]

Based on these principles, it is hypothesized that Methyl 4-ethoxy-3,5-dimethoxybenzoate would exhibit a lower direct radical scavenging activity compared to its hydroxylated analog, methyl syringate, due to the absence of the hydrogen-donating hydroxyl group at the 4-position. However, its overall protective effects in a biological system could be influenced by other factors such as cellular uptake and interaction with antioxidant enzymes.

Quantitative Data Summary: Antioxidant Activity

CompoundAssayIC50 / ActivityReference
Methyl 3,4,5-trimethoxybenzoateDPPH Radical ScavengingConsiderable antioxidant activity (2-fold higher than arbutin)[4]
Ethyl 3,4,5-trimethoxybenzoateDPPH Radical ScavengingConsiderable antioxidant activity (2-fold higher than arbutin)[4]
Methyl SyringateDPPH Radical ScavengingWeaker than gallic acid[1]
Gallic AcidDPPH Radical ScavengingHigh activity[8]
Anti-inflammatory Activity

Inflammation is a complex biological response, and many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Structure-Activity Relationship Insights:

  • The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties, as reactive oxygen species can act as signaling molecules in inflammatory pathways.

  • Methyl syringate has been shown to suppress hypoxia-induced inflammation by inhibiting the expression of COX-2.[1][6]

  • A glycosylated derivative of methyl 4-hydroxy-3,5-methoxybenzoate has been shown to inhibit CpG-DNA-induced inflammation by downregulating the expression of pro-inflammatory cytokines like IL-12, IL-6, and TNF-α.[10]

Given the structural similarity, Methyl 4-ethoxy-3,5-dimethoxybenzoate may also possess anti-inflammatory properties. The replacement of the hydroxyl with an ethoxy group might alter its interaction with cellular targets, and experimental validation is necessary to determine its specific activity.

Quantitative Data Summary: Anti-inflammatory Activity

CompoundAssayIC50 / ActivityReference
Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoateInhibition of IL-12 p40 production in DCs1.077 ± 0.04 µM
Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoateInhibition of IL-6 production in DCs0.28 ± 0.01 µM
Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoateInhibition of TNF-α production in DCs0.79 ± 0.02 µM
Cytotoxic (Anticancer) Activity

Many natural and synthetic phenolic compounds have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.

Structure-Activity Relationship Insights:

  • The antiproliferative and cytotoxic properties of gallic acid esters have been shown to be dependent on their structural characteristics, particularly the number of hydroxyl groups on the phenyl ring.[2]

  • The length of the alkyl chain in gallic acid esters can also influence their anticancer activity.[2]

  • A derivative, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, has demonstrated the ability to suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells.[11]

The cytotoxic potential of Methyl 4-ethoxy-3,5-dimethoxybenzoate remains to be elucidated. Its increased lipophilicity compared to methyl syringate, due to the ethoxy group, might enhance its ability to cross cell membranes, potentially influencing its cytotoxic effects.

Quantitative Data Summary: Cytotoxic Activity

CompoundCell LineAssayIC50 / ActivityReference
Gallic Acid Propyl EsterHeLaAntiproliferative-[2]
Gallic Acid Octyl EsterHeLaAntiproliferative-[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7, MDA-MB-468Cell ViabilitySignificant suppression[11]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the key assays discussed are provided below. These protocols are standardized to ensure reproducibility and reliability of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be prepared fresh and kept in the dark.[2]

    • Prepare a stock solution of the test compound and reference antioxidant (e.g., ascorbic acid) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Griess Assay Workflow for Nitric Oxide Inhibition

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS, diluted in culture medium) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Measurement and Calculation:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [7] * Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT Solution C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability and IC50 G->H

MTT Assay Workflow for Cytotoxicity

Signaling Pathway Involvement

The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Compound Phenolic Compound Mitochondria Mitochondria Compound->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Apoptosis_node Apoptosis Caspases->Apoptosis_node Phenolic_Compound Methyl Benzoate Derivatives Phenolic_Compound->NFkB Inhibition Phenolic_Compound->Mitochondria Induction

Hypothesized Signaling Pathways

Conclusion

This guide provides a comparative framework for understanding the potential biological activities of Methyl 4-ethoxy-3,5-dimethoxybenzoate based on the established properties of its structural analogs. The available data suggests that this class of compounds possesses significant antioxidant, anti-inflammatory, and cytotoxic potential. The structure-activity relationships indicate that the nature of the substituents on the phenyl ring plays a crucial role in modulating these activities. The replacement of the 4-hydroxyl group with a 4-ethoxy group in Methyl 4-ethoxy-3,5-dimethoxybenzoate is expected to decrease its direct radical scavenging antioxidant capacity but may enhance its cellular uptake and interaction with other biological targets due to increased lipophilicity.

Further experimental investigation is imperative to definitively characterize the biological profile of Methyl 4-ethoxy-3,5-dimethoxybenzoate and to validate the predictive insights presented in this guide. The detailed experimental protocols provided herein offer a standardized approach for such future studies, enabling a direct and meaningful comparison with its structural congeners. This will ultimately contribute to a more comprehensive understanding of the therapeutic potential of this promising class of compounds.

References

  • BioCrick. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer. [Link]

  • Gomes, C. A., et al. (2004). Phenolic acid derivatives with potential anticancer properties--a structure-activity relationship study. Part 1: methyl, propyl and octyl esters of caffeic and gallic acids. Bioorganic & Medicinal Chemistry, 12(13), 3601-3606. [Link]

  • Fu, L., et al. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology, 15, 1369352. [Link]

  • Kim, J. Y., et al. (2022). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate. Journal of the Korean Society for Applied Biological Chemistry, 65(6), 727-735. [Link]

  • PubChem. Methyl 3,4,5-trimethoxybenzoate. [Link]

  • PubChem. Ethyl 3,4,5-trimethoxybenzoate. [Link]

  • ChemSrc. Methyl 4-hydroxy-3,5-dimethoxybenzoate | CAS#:884-35-5. [Link]

  • PubChem. Methyl 4-ethoxy-3-methoxybenzoate. [Link]

  • ResearchGate. Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation | Request PDF. [Link]

  • Lu, Z., et al. (2006). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Neurochemistry International, 48(4), 263-274. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Filo. Detailed Protocol of DPPH Assay. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link]

  • Brglez Mojzer, E., et al. (2016). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Molecules, 21(11), 1573. [Link]

  • ResearchGate. Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation. [Link]

  • Science.gov. dpph assay ic50: Topics by Science.gov. [Link]

  • ResearchGate. Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay a. [Link]

  • ResearchGate. Expression of IC 50 for inhibition of NO production by stimulated macrophages and cytotoxicity in the MTT assay.. [Link]

  • MDPI. Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. [Link]

  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

  • PMC. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. [Link]

  • Journal of Applied Pharmaceutical Science. Cytotoxicity evaluation and the mode of cell death of K562 cells induced by organotin (IV) (2-methoxyethyl) methyldithiocarbamate compounds. [Link]

  • Oriental Journal of Chemistry. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines. [Link]

  • ResearchGate. IC 50 values For antioxidant activity of Plant extracts using DPPH assay.. [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]

  • MDPI. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. [Link]

  • PMC. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. [Link]

Sources

Validation

Analytical Reference Standards Comparison: Evaluating the Certificate of Analysis for Methyl 4-ethoxy-3,5-dimethoxybenzoate

As a Senior Application Scientist, I frequently observe that discrepancies in the final quantification of Active Pharmaceutical Ingredient (API) impurities trace back to the quality of the starting materials. Methyl 4-et...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that discrepancies in the final quantification of Active Pharmaceutical Ingredient (API) impurities trace back to the quality of the starting materials. Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly specific synthetic intermediate. It is the direct precursor to Trimethoprim EP Impurity G (4-desmethoxy-4-ethoxy trimethoprim, CAS 78025-68-0) , a critical process-related impurity monitored in Trimethoprim API manufacturing.

When synthesizing or quantifying this impurity for regulatory submissions (e.g., ANDA, NDA), a robust Certificate of Analysis (CoA) for the starting benzoate ester is not just a summary of metrics; it is a self-validating system of analytical causality. This guide objectively compares three available grades of this compound, detailing the experimental methodologies required to validate their CoAs and ensure downstream analytical success.

Section 1: Causality in Analytical Workflows (E-E-A-T)

When evaluating a CoA for Methyl 4-ethoxy-3,5-dimethoxybenzoate, researchers must look beyond the generic "99% Purity" claim and understand the causality behind the analytical methods employed:

  • HPLC-PDA vs. GC-FID: While Gas Chromatography (GC-FID) is common for volatile esters, Methyl 4-ethoxy-3,5-dimethoxybenzoate is prone to transesterification or thermal degradation in the injection port if trace moisture or acidic impurities are present. Reverse-Phase HPLC with Photodiode Array (PDA) detection is the authoritative standard, as it analyzes the compound in its native state without thermal stress .

  • Karl Fischer (KF) Titration: Esters are susceptible to slow hydrolysis. A moisture content >0.5% in the CoA is a leading indicator that the compound will degrade into 4-ethoxy-3,5-dimethoxybenzoic acid during prolonged storage, artificially skewing stoichiometric conversions in downstream synthesis.

  • Quantitative NMR (qNMR): For pharmacopeial-grade reference standards, chromatographic purity is insufficient. qNMR provides an absolute mass fraction (Assay), ensuring the value is not inflated by UV-transparent impurities (e.g., residual inorganic salts from synthesis).

Section 2: Objective Comparison of Alternative Grades

Selecting the right grade of Methyl 4-ethoxy-3,5-dimethoxybenzoate depends entirely on the application—whether it is used as a raw material for synthesizing Impurity G or as an internal working standard. The table below compares the typical CoA metrics across three industry alternatives.

CoA ParameterPharmacopeial Reference GradeIn-House Working StandardCommercial Synthetic Grade
Primary Application Quantitative API Impurity ProfilingRoutine QC & Method DevelopmentBulk Synthesis of Impurity G
Purity (HPLC-PDA) ≥99.5% (Area %) ≥98.0% (Area %) ≥95.0% (Area %)
Assay (qNMR) 99.0%−100.5% Not Typically PerformedNot Performed
Moisture (KF) ≤0.2% ≤0.5% ≤1.0%
Residual Solvents Complies with ICH Q3C (GC-HS)Monitored via 1 H-NMRNot strictly controlled
Identity Verification 1 H-NMR, 13 C-NMR, HRMS, IR 1 H-NMR, MSMS only
Section 3: Experimental Protocol for CoA Validation

To ensure a self-validating system, laboratories must verify the vendor's CoA upon receipt. The following step-by-step RP-HPLC methodology is optimized for the purity determination of Methyl 4-ethoxy-3,5-dimethoxybenzoate, adapted from validated protocols for Trimethoprim and its related compounds .

Step-by-Step RP-HPLC Purity Protocol:

  • System Preparation: Equip the HPLC system with a Photodiode Array (PDA) detector and a C18 column (e.g., ZORBAX Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a buffer-free mobile phase consisting of Methanol and Water (60:40 v/v). Adjust the pH of the aqueous phase to 2.6 using dilute phosphoric acid. Causality Note: This acidic pH suppresses the ionization of any trace acidic degradants (e.g., 4-ethoxy-3,5-dimethoxybenzoic acid), ensuring sharp peak shapes and preventing co-elution.

  • Standard Preparation: Accurately weigh 10.0 mg of the Methyl 4-ethoxy-3,5-dimethoxybenzoate standard. Dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient ( 25∘C ).

    • Detection Wavelength: Extract chromatograms at 270 nm (the optimal UV absorbance maximum for trimethoxy/dimethoxy-benzoate derivatives).

  • System Suitability & Execution: Inject the standard in replicate ( n=6 ). The system is validated if the theoretical plates are >3000 , the tailing factor is <1.5 , and the Relative Standard Deviation (RSD) of the peak area is <2.0% .

  • Data Analysis: Calculate the relative area percent of the main peak against all integrated impurity peaks (excluding the solvent front).

Section 4: Mechanistic Workflow

The diagram below illustrates the critical path of Methyl 4-ethoxy-3,5-dimethoxybenzoate. Validating its CoA is the foundational "Quality Gate" before it undergoes reduction and condensation to form Trimethoprim EP Impurity G, which is ultimately used in regulatory API profiling .

G A Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9) B CoA Validation (HPLC-PDA, KF, qNMR) A->B Quality Gate C Synthetic Conversion (Reduction & Condensation) B->C Qualified Precursor D Trimethoprim EP Impurity G (CAS: 78025-68-0) C->D Intermediate E API Impurity Profiling (Regulatory Compliance) D->E Reference Standard

Analytical workflow from CoA validation of the benzoate precursor to API impurity profiling.

References
  • Trimethoprim EP Impurity G | CAS 78025-68-0. Veeprho Pharmaceuticals. Available at:[Link]

  • Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole. Journal of Food and Pharmaceutical Innovation (JFI Online). Available at:[Link]

Comparative

Analytical Strategies for Quantifying Methyl 4-ethoxy-3,5-dimethoxybenzoate in Complex Reaction Matrices: HPLC vs. qNMR

Executive Summary Quantifying intermediates like Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) within a crude reaction mixture presents a distinct analytical challenge. The analyte co-exists with unreacted start...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying intermediates like Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) within a crude reaction mixture presents a distinct analytical challenge. The analyte co-exists with unreacted starting materials (4-ethoxy-3,5-dimethoxybenzoic acid), solvents (methanol), coupling agents, and structurally similar byproducts. This guide objectively compares the two most robust methodologies for this task: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . By examining the causality behind experimental parameters, we provide self-validating protocols to ensure absolute scientific integrity in your yield determinations.

The Analytical Challenge: Matrix Complexity

During the esterification of 4-ethoxy-3,5-dimethoxybenzoic acid, the reaction matrix becomes highly heterogeneous. Accurate quantification requires an analytical method capable of either physically separating the target ester from the matrix (HPLC) or resolving its unique spectral signature without physical separation (qNMR).

ReactionMatrix Acid 4-ethoxy-3,5-dimethoxybenzoic acid (Starting Material) Product Methyl 4-ethoxy-3,5-dimethoxybenzoate (Target Analyte) Acid->Product Esterification Water Water / Byproducts (Matrix Impurities) Acid->Water Condensation MeOH Methanol (Reagent/Solvent) MeOH->Product Cat Acid Catalyst / Coupling Agent Cat->Product

Caption: Chemical pathways generating Methyl 4-ethoxy-3,5-dimethoxybenzoate and associated matrix impurities.

Methodological Contenders

HPLC-UV: The Separation Gold Standard

HPLC relies on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase[1]. For benzoate esters, reverse-phase HPLC (RP-HPLC) using a C18 column is the industry standard. The highly conjugated aromatic ring of the 3,4,5-trisubstituted benzoate provides strong UV absorbance, making UV-Diode Array Detection (DAD) at 254 nm highly effective[2].

qNMR: The Absolute Primary Method

qNMR operates on the principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing that signal[3]. By spiking the reaction aliquot with a certified internal standard and acquiring a 1H-NMR spectrum, the absolute purity and yield can be calculated without requiring a reference standard of the target ester itself[4]. The distinct methoxy ( δ ~3.91 ppm) and ethoxy ( δ ~4.15 ppm, 1.38 ppm) signals of the analyte provide excellent, isolated handles for integration[5].

Comparative Performance Data

The following table summarizes the quantitative parameters for both methods when applied to crude reaction mixtures.

ParameterHPLC-UV1H-qNMR
Principle Chromatographic separation + UV AbsorbanceNuclear spin resonance + Signal integration
Reference Standard Required (Target Analyte)Required (Universal Internal Standard only)
Sample Prep Time High (Dilution, Filtration, Matrix matching)Low (Solvent removal, dissolution in CDCl3)
Run Time 10 - 20 minutes per injection5 - 15 minutes per acquisition
Specificity High (Retention time + UV spectrum)Very High (Structural elucidation via chemical shifts)
LOD / LOQ ~0.015 µg/mL / ~0.05 µg/mL[1]~100 µg/mL (Depends on field strength and scans)
Best Used For Trace impurity profiling, validated QC release[6]Rapid yield determination, reference-free assay[7]

Experimental Protocols: Self-Validating Workflows

Protocol A: HPLC-UV Quantification
  • Causality Note: The use of a buffered acidic mobile phase (e.g., Formic Acid) ensures that any unreacted 4-ethoxy-3,5-dimethoxybenzoic acid remains fully protonated. This suppresses ionization, preventing peak tailing and unpredictable retention time shifts on the hydrophobic C18 stationary phase[8].

  • Sample Preparation: Accurately weigh 50 mg of the crude reaction mixture. Quench with 1 mL of saturated NaHCO3​ to neutralize acid catalysts. Extract the ester into 5 mL of HPLC-grade Acetonitrile.

  • Dilution & Filtration: Dilute the organic layer 1:100 with the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 × 150 mm, 3.5 µm particle size[9].

    • Mobile Phase: Isocratic mixture of 0.1% Formic Acid in Water : Acetonitrile (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): Inject a standard resolution mix of the starting acid and target ester. Proceed with the sequence only if the resolution ( Rs​ ) > 2.0 and the tailing factor ( Tf​ ) < 1.5.

  • Quantification: Calculate the concentration using a 5-point external calibration curve ( R2 > 0.999).

Protocol B: 1H-qNMR Quantification
  • Causality Note: A long relaxation delay ( D1​ ) is critical in qNMR. If D1​ is shorter than 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, the signals will not fully recover between radiofrequency pulses. This leads to severe integration errors and underestimation of concentration.

  • Sample Preparation: Evaporate a known volume (e.g., 100 µL) of the reaction mixture to dryness under a gentle stream of nitrogen to remove volatile reaction solvents (like methanol) that could overlap with analyte signals.

  • Internal Standard Addition: Accurately weigh ~10 mg of the dried crude mixture and ~5 mg of a certified Maleic Acid internal standard (IS) using a microbalance.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of Deuterated Chloroform ( CDCl3​ ). Transfer to a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H at 400 MHz or higher.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds (ensures complete relaxation of all protons).

    • Number of Scans (NS): 16 to 64.

  • Integration & Calculation (Self-Validation): Phase and baseline correct the spectrum manually. Integrate the IS peak (Maleic acid, δ 6.28 ppm, 2H) and the target analyte's ethoxy CH2​ protons ( δ 4.15 ppm, 2H)[5]. Calculate the absolute mass using the internal standard ratio formula.

AnalyticalWorkflow Start Crude Reaction Mixture Decision Is a pure reference standard available? Start->Decision HPLC_Path HPLC-UV Workflow Decision->HPLC_Path Yes qNMR_Path qNMR Workflow Decision->qNMR_Path No Prep_HPLC Dilution & PTFE Filtration HPLC_Path->Prep_HPLC Prep_qNMR Solvent Evaporation & CDCl3 + IS Dissolution qNMR_Path->Prep_qNMR Run_HPLC C18 Column Separation UV @ 254 nm Prep_HPLC->Run_HPLC Run_qNMR 1H-NMR Acquisition D1 > 5*T1 Prep_qNMR->Run_qNMR Result_HPLC External Calibration Quantification Run_HPLC->Result_HPLC Result_qNMR Absolute Ratio Quantification Run_qNMR->Result_qNMR

Caption: Decision tree and parallel workflows for quantifying benzoate esters via HPLC-UV and qNMR.

Conclusion & Recommendations

For high-throughput screening of reaction conditions where trace-level impurity tracking is necessary, HPLC-UV remains the superior choice due to its high sensitivity and separation power[6]. However, during the early-stage synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate—where pure reference standards of the ester may not yet be isolated—qNMR provides an elegant, rapid, and highly accurate alternative for absolute quantification without the need for target-specific calibration curves[7].

References

  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination | Benchchem | 1

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants | PMC (NIH) | 5

  • Optimisation of Tetrahydroisoquinoline-Based Chimeric Microtubule Disruptors | PMC (NIH) | 9

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment | Benchchem | 3

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained | ResolveMass Laboratories Inc. | 4

  • QNMR – a modern alternative to HPLC | Almac Group | 7

  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC | NJ Labs | 6

  • High-performance liquid chromatography method for the analysis of sodium benzoate | SciSpace | 2

  • Study on the identification and quantification of sodium benzoate in different brands of jelly by HPLC | Food Research | 8

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-ethoxy-3,5-dimethoxybenzoate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating chemical disposal as a logistical afterthought. However, the end-of-life management of synthetic intermediates like Methyl 4-ethoxy-3,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating chemical disposal as a logistical afterthought. However, the end-of-life management of synthetic intermediates like Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS: 51210-04-9) is as critical to experimental integrity and laboratory safety as the synthesis itself.

This highly substituted aromatic ester is frequently utilized in drug development and medicinal chemistry as a building block for active pharmaceutical ingredients (APIs). Because it is highly lipophilic and features multiple ether and ester linkages, improper disposal can lead to environmental persistence and regulatory violations.

This guide provides a causality-driven, step-by-step operational plan for the proper segregation, handling, and disposal of Methyl 4-ethoxy-3,5-dimethoxybenzoate waste streams.

Chemical Profiling and Disposal Causality

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound:

  • Molecular Composition: Consisting entirely of carbon, hydrogen, and oxygen ( C12​H16​O5​ ), this compound lacks halogens (F, Cl, Br, I), heavy metals, and highly reactive functional groups (e.g., peroxides, azides).

  • Baseline Classification: By Environmental Protection Agency (EPA) definitions, pure Methyl 4-ethoxy-3,5-dimethoxybenzoate defaults to the Non-Halogenated Organic Waste stream[1].

  • The Causality of Segregation: Why is segregation so critical? Non-halogenated organic wastes are highly valued by disposal facilities for "fuel blending"—a process where high-BTU (heating value) liquid waste is used to power industrial cement kilns. If this waste is inadvertently mixed with halogenated solvents (like Dichloromethane or Chloroform), it can no longer be used for fuel blending. Combusting halogens at standard temperatures generates highly toxic dioxins, furans, and corrosive hydrochloric acid gas. Therefore, halogen-contaminated waste requires specialized, high-temperature incineration with alkaline scrubbers, which drastically increases disposal costs and environmental burden[2],[3].

Quantitative Waste Stream Parameters

To ensure your waste streams remain compliant and chemically stable, adhere to the quantitative limits outlined in the table below. Exceeding these limits triggers mandatory reclassification of the waste container.

Table 1: Quantitative Limits for Organic Waste Stream Classification

ParameterNon-Halogenated Organic WasteHalogenated Organic WasteAqueous WasteCausality / Rationale
Halogen Content < 5%≥ 5%< 1%Halogens >5% require specialized scrubbers to prevent HCl and dioxin emissions[1].
Water Content < 10%Variable> 90%Water >10% drastically reduces the BTU (heating value), preventing fuel blending[1].
Heavy Metals 0%0%< EPA LimitsMetals act as catalyst poisons in incinerators and leach into the resulting ash.
Headspace ≥ 10%≥ 10%≥ 10%Required to accommodate vapor pressure expansion and prevent container rupture[2].

Step-by-Step Disposal Protocols

The following self-validating protocols ensure that Methyl 4-ethoxy-3,5-dimethoxybenzoate is safely routed from the lab bench to the Satellite Accumulation Area (SAA).

Protocol A: Managing Liquid Waste Streams (Reaction Filtrates & Chromatography Fractions)

During purification (e.g., silica gel chromatography), Methyl 4-ethoxy-3,5-dimethoxybenzoate is typically dissolved in solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

  • Solvent Identification: Review the solvent system used. If the system contains any halogenated solvent (e.g., DCM), the entire mixture must be treated as Halogenated Waste[3]. If it consists solely of solvents like ethyl acetate, hexane, or ethanol, it is Non-Halogenated.

  • Container Selection: Select a high-density polyethylene (HDPE) or solvent-compatible glass carboy. Ensure the container is structurally sound and explicitly labeled with a "Hazardous Waste" tag detailing the exact chemical constituents and their approximate percentages[2].

  • Transfer and Headspace Management: Using a secondary containment tray to catch spills, slowly pour the liquid waste into the designated container. Stop filling when the container reaches 90% capacity. Leaving at least 10% headspace is a strict requirement to allow for thermal expansion of volatile solvent vapors[2].

  • Sealing and SAA Storage: Cap the container tightly immediately after use to prevent vapor escape and inhalation hazards[3]. Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA)[2].

Protocol B: Decontamination of Solid Waste and Glassware

Consumables (weighing boats, filter paper, gloves) contaminated with solid Methyl 4-ethoxy-3,5-dimethoxybenzoate cannot be thrown in the standard municipal trash.

  • Primary Segregation: Collect all visibly contaminated solid consumables in a puncture-resistant, leak-proof container lined with a compatible plastic bag[3].

  • Triple-Rinsing Glassware: Empty reagent bottles or reaction flasks that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to dissolve residual ester[2].

  • Rinsate Routing: Collect the rinsate from Step 2 and dispose of it in the "Non-Halogenated Organic Waste" liquid container[2].

  • Defacing and Disposal: Once triple-rinsed, the glassware is considered chemically decontaminated. Deface or completely remove the original chemical label and dispose of the glass according to your institution's clean glass disposal policy[2].

Waste Routing Visualization

To prevent cross-contamination at the bench, laboratories should implement clear visual decision matrices. The diagram below maps the logical routing of Methyl 4-ethoxy-3,5-dimethoxybenzoate based on its physical state and solvent matrix.

WasteRouting Start Methyl 4-ethoxy-3,5-dimethoxybenzoate Waste Generation State Physical State? Start->State Solid Contaminated Solids (Powder, PPE, Consumables) State->Solid Solid Liquid Dissolved in Solvent (Chromatography/Extraction) State->Liquid Liquid SolidWaste Solid Non-Halogenated Organic Waste Solid->SolidWaste HalogenCheck Solvent contains Halogens (Cl, F, Br)? Liquid->HalogenCheck HaloWaste Halogenated Organic Liquid Waste HalogenCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Organic Liquid Waste HalogenCheck->NonHaloWaste No (e.g., EtOAc, Hexane) Incineration EHS Pickup & EPA-Compliant Incineration SolidWaste->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Decision matrix for the segregation and disposal routing of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

References

  • UWO Guide to Classifying Unwanted Materials University of Wisconsin Oshkosh[1]

  • Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals Benchchem[2]

  • Laboratory Hazardous Waste Management Guide UTIA Safety Office, University of Tennessee[3]

Sources

Handling

Personal protective equipment for handling Methyl 4-ethoxy-3,5-dimethoxybenzoate

As a Senior Application Scientist specializing in synthetic intermediate scale-up and laboratory safety, I recognize that handling highly functionalized organic compounds requires more than a cursory glance at a Safety D...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic intermediate scale-up and laboratory safety, I recognize that handling highly functionalized organic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). Safety protocols must be rooted in chemical causality—understanding why a compound behaves the way it does ensures that our protective measures are both effective and scientifically sound.

Methyl 4-ethoxy-3,5-dimethoxybenzoate is a crystalline solid belonging to a class of highly functionalized benzoate esters. It is structurally analogous to methyl 3,4,5-trimethoxybenzoate, a critical intermediate frequently utilized in the production of sulfa synergistic agents and other drug development workflows[1]. Because of its methoxy and ethoxy substitutions, this compound presents specific handling challenges, including lipophilicity-driven dermal absorption and the potential for micro-particulate aerosolization.

This guide provides a self-validating, step-by-step operational protocol designed to ensure your safety, prevent cross-contamination, and maintain the integrity of your research.

The Personal Protective Equipment (PPE) Matrix

To design an effective PPE strategy, we must look at the molecule's structure. The ester linkage and alkoxy groups increase the compound's lipophilicity (estimated logP ~2.5). Lipophilic molecules can partition easily into the stratum corneum of the skin. Therefore, standard barriers are insufficient.

Below is the required PPE matrix, grounded in chemical causality and OSHA standard 1910.132 [2]:

Equipment TypeSpecificationCausal Rationale (The "Why")
Hand Protection Nitrile Gloves (≥4 mil thickness)Latex is highly permeable to lipophilic organic compounds and the solvents (e.g., dichloromethane, ethyl acetate) typically used to dissolve them. Nitrile provides a superior, self-validating chemical barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization. Fine crystalline powders can cause severe mechanical and chemical irritation to the cornea.
Body Protection Flame-Resistant (FR) Lab CoatPrevents the accumulation of static charge on clothing, which can ignite airborne dust or solvent vapors during subsequent reaction steps.
Respiratory N95/P95 Particulate RespiratorMandatory if weighing outside a highly controlled ductless enclosure. Prevents the inhalation of fine crystalline dust.

Operational Workflow: From Weighing to Reaction

Handling dry powders with alkoxy aromatic rings often generates static electricity. "Static fly" not only causes a loss of yield but also increases the risk of inhalation exposure. The following protocol is designed as a self-validating system: if at any point the powder behaves erratically, the operator must pause and re-establish environmental controls.

Workflow Start 1. Preparation & PPE Donning Hood 2. Transfer to Fume Hood Start->Hood Weigh 3. Anti-static Weighing Hood->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Clean 5. Surface Decontamination Transfer->Clean

Caption: Operational workflow for the safe handling and weighing of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Step-by-Step Methodology:
  • Environmental Preparation: Ensure the fume hood face velocity is calibrated between 80–100 feet per minute (fpm).

    • Scientist's Insight: A velocity higher than 100 fpm will cause the fine powder to blow away, ruining your yield; lower than 80 fpm breaches containment.

  • Static Mitigation: Wipe the exterior of the receiving vessel and the analytical balance pan with a static-dissipative brush or an anti-static zero-ion gun.

    • Scientist's Insight: Neutralizing the surface charge prevents the benzoate powder from repelling off the spatula and aerosolizing.

  • Transfer and Weighing: Use a grounded, stainless-steel or PTFE-coated spatula. Transfer the material slowly.

    • Self-Validation Check: Observe the powder's behavior. If it aggressively clings to the spatula or floats upward, immediately pause. Re-apply static mitigation before proceeding.

  • Decontamination: Once the material is secured in the reaction vessel, seal the primary chemical container. Wipe down the balance and hood surface with 70% isopropanol or ethanol. (Benzoate esters exhibit moderate solubility in alcohols, making this an effective decontamination solvent).

Spill Response & Waste Disposal Plan

A rapid, methodical response to spills prevents localized contamination from becoming a laboratory-wide exposure event. According to standard laboratory practices for handling chemical hazards [1], dry sweeping must be strictly avoided.

SpillResponse Spill Spill Detected Assess Assess State & Volume Spill->Assess Solid Solid Spill (Powder) Assess->Solid Solution Solution Spill (in Solvent) Assess->Solution Sweep Moisten & Sweep (Suppress Dust) Solid->Sweep Absorb Apply Inert Absorbent Solution->Absorb Dispose Transfer to Solid Organic Waste Sweep->Dispose Absorb->Dispose

Caption: Decision tree for managing solid and solution-based spills of Methyl 4-ethoxy-3,5-dimethoxybenzoate.

Spill Mitigation Protocol:
  • Assess the State: Determine if the spill is a neat solid (powder) or dissolved in an organic solvent.

  • Solid Spills: Do not dry sweep. Dry sweeping generates respirable dust. Instead, lightly mist the spill with water or a compatible, low-toxicity solvent to agglomerate the powder. Carefully scoop the moistened material using a non-sparking tool.

  • Solution Spills: If the compound is dissolved in a solvent, deploy an inert absorbent pad or vermiculite over the spill area. Allow capillary action to draw the liquid into the matrix.

  • Disposal: Transfer all collected materials, including contaminated gloves and absorbent pads, into a designated Halogen-Free Organic Waste container (unless a halogenated solvent like dichloromethane was involved, which dictates routing to Halogenated Waste).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.